molecular formula C34H42O9 B586860 3',5,7-Tri-O-hexanoyldiosmetin CAS No. 1391052-63-3

3',5,7-Tri-O-hexanoyldiosmetin

Cat. No.: B586860
CAS No.: 1391052-63-3
M. Wt: 594.701
InChI Key: JNWHCLLLVNHFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5,7-Tri-O-hexanoyldiosmetin is a chemically modified derivative of the natural flavonoid diosmetin. Diosmetin is an O-methylated flavone, recognized as the aglycone of the phlebotropic drug diosmin . As a flavonoid derivative, this compound is of significant interest in pharmaceutical and biochemical research, particularly in studies focusing on the structure-activity relationships of polyphenolic compounds. Researchers investigate such esters to modulate the physicochemical properties of the parent flavonoid, such as improving lipid solubility and cellular absorption, which is critical for bioavailability in preclinical models. The core diosmetin structure is part of a class of plant polyphenolics extensively studied for their broad spectrum of biological activities. Flavonoids, in general, are investigated for their roles as antioxidant agents, with research indicating their ability to scavenge free radicals through mechanisms like hydrogen atom transfer . Furthermore, preclinical studies have shown that various flavonoids exhibit anti-inflammatory and anticancer activities, and can modulate immune system function by targeting multiple cellular pathways and receptors . The specific hexanoyl ester, 3',5,7-Tri-O-hexanoyldiosmetin, provides a valuable tool for researchers exploring the effects of lipophilicity on these mechanisms and the compound's potential efficacy in various experimental assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1391052-63-3

Molecular Formula

C34H42O9

Molecular Weight

594.701

IUPAC Name

[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate

InChI

InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3

InChI Key

JNWHCLLLVNHFLG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC

Synonyms

3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; 

Origin of Product

United States

Foundational & Exploratory

3',5,7-Tri-O-hexanoyldiosmetin: Technical Guide to Chemical Identity & Prodrug Architecture

[1]

Part 1: Executive Technical Summary[1]

3',5,7-Tri-O-hexanoyldiosmetin (CAS: 1391052-63-3) is a semi-synthetic, lipophilic derivative of the naturally occurring flavone Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone).[1][2]

In drug development contexts, this molecule represents a strategic prodrug design .[1] By esterifying the three free hydroxyl groups of diosmetin with hexanoic acid, the molecule's physicochemical profile is radically altered.[1] The masking of polar hydroxyls with medium-chain fatty acids (C6) significantly increases lipophilicity (LogP), theoretically enhancing membrane permeability and lymphatic transport while protecting the sensitive phenolic moieties from premature Phase II metabolism (glucuronidation/sulfation) during first-pass metabolism.[1] Upon systemic entry, the esters are designed to be hydrolyzed by plasma or intracellular esterases, releasing the active diosmetin payload.[1]

This guide details the chemical identifiers, synthesis logic, and analytical parameters required for the utilization of 3',5,7-Tri-O-hexanoyldiosmetin in pharmacological research.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][3]

Core Identifiers
ParameterSpecification
Chemical Name 3',5,7-Tri-O-hexanoyldiosmetin
Systematic Name 5,7-bis(hexanoyloxy)-2-[4-methoxy-3-(hexanoyloxy)phenyl]chromen-4-one
CAS Number 1391052-63-3
Molecular Formula C₃₄H₄₂O₉
Molecular Weight 594.69 g/mol
Parent Compound Diosmetin (CAS: 520-34-3)
SMILES CCCCCC(=O)Oc1cc2c(c(=O)cc(o2)c3ccc(c(c3)OC(=O)CCCCC)OC)c(c1)OC(=O)CCCCC
Comparative Physicochemical Properties

Calculated values based on structural functional group contribution.

PropertyDiosmetin (Parent)3',5,7-Tri-O-hexanoyldiosmetin (Prodrug)Impact on Behavior
LogP (Lipophilicity) ~2.5 - 3.0~7.5 - 8.5 Drastic increase in lipid solubility; enhanced passive diffusion across membranes.[1]
H-Bond Donors 30 Removal of H-donors reduces water solubility but increases permeability.[1]
H-Bond Acceptors 69 Ester carbonyls act as weak acceptors.[1]
Water Solubility Poor (<1 mg/mL)Negligible Requires non-polar vehicles (e.g., oils, lipid-based nanoparticles) for delivery.[1]
tPSA (Polar Surface Area) ~90 Ų~115 ŲIncreased size, but "masked" polarity.[1]

Part 3: Synthesis & Production Protocol

Objective: To synthesize 3',5,7-Tri-O-hexanoyldiosmetin via Steglich esterification or Acyl Chloride substitution. Rationale: The 5-OH position in flavonoids is chelated to the 4-carbonyl (intramolecular H-bond), making it less reactive than the 7-OH or 3'-OH.[1] Stronger forcing conditions (excess acylating agent, heat, or stronger base) are often required to ensure complete tri-substitution.[1]

Reaction Workflow (Graphviz)

SynthesisWorkflowDiosmetinDiosmetin(C16H12O6)IntermediateReaction Mixture(0°C -> RT, 12h)Diosmetin->IntermediateReagentsReagents:Hexanoyl Chloride (3.5 eq)Pyridine/DMAP (Catalyst)DCM (Solvent)Reagents->IntermediateWorkupWorkup:Acid Wash (HCl)Brine WashDrying (Na2SO4)Intermediate->WorkupCompletion (TLC)PurificationPurification:Flash Chromatography(Hexane:EtOAc)Workup->PurificationProduct3',5,7-Tri-O-hexanoyldiosmetin(Yield > 85%)Purification->ProductIsolation

Caption: Synthesis pathway for 3',5,7-Tri-O-hexanoyldiosmetin via acyl chloride esterification.

Detailed Protocol Steps
  • Preparation: Dissolve Diosmetin (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (Nitrogen/Argon).

  • Base Addition: Add Pyridine (5.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to act as a nucleophilic catalyst.

  • Acylation: Cool the solution to 0°C. Dropwise add Hexanoyl Chloride (3.5 - 4.0 eq). The excess is crucial to overcome the low reactivity of the hydrogen-bonded 5-OH group.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1] The product will have a significantly higher Rf (retention factor) than Diosmetin.[1]

  • Workup: Quench with water. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.[1] Dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue using silica gel flash column chromatography using a gradient of Hexane -> Hexane:EtOAc.[1]

Part 4: Mechanism of Action (Prodrug Activation)[1]

The pharmacological utility of 3',5,7-Tri-O-hexanoyldiosmetin relies on its conversion back to the parent compound in vivo.[1]

Biological Activation Pathway (Graphviz)[1]

BioActivationProdrug3',5,7-Tri-O-hexanoyldiosmetin(Lipophilic Prodrug)TransportCellular Uptake(Passive Diffusion)Prodrug->TransportHydrolysisHydrolysis of Ester BondsTransport->HydrolysisEnzymesCarboxylesterases (CES1/CES2)(Liver/Intestine/Plasma)Enzymes->HydrolysisActiveActive Diosmetin(Release of 3 Hexanoic Acid)Hydrolysis->ActiveEffectsDownstream Effects:Nrf2 ActivationNF-κB InhibitionCYP1 ActivationActive->Effects

Caption: Metabolic activation pathway of the prodrug by intracellular and plasma esterases.[1]

Analytical Validation

To confirm the identity of the synthesized material, the following spectral characteristics must be verified:

  • ¹H NMR (CDCl₃):

    • Aliphatic Region (0.8 - 2.6 ppm): Look for three distinct sets of hexanoyl signals.[1] Terminal methyls (~0.9 ppm, t), methylene chains (~1.3-1.8 ppm, m), and

      
      -carbonyl methylenes (~2.5-2.6 ppm, t).[1]
      
    • Aromatic Region (6.0 - 8.0 ppm): The protons at H-6 and H-8 (A-ring) will shift downfield compared to diosmetin due to the deshielding effect of the ester groups replacing the electron-donating hydroxyls.[1]

    • Methoxy Group: Singlet at ~3.9 ppm (4'-OMe).[1]

  • Mass Spectrometry (ESI+):

    • Expect

      
       at m/z ~595.3.[1]
      
    • Fragmentation may show sequential loss of hexanoic acid units (neutral loss of 116 Da).[1]

References

  • Toronto Research Chemicals. 3',5,7-Tri-O-hexanoyldiosmetin Product Data Sheet. Accessed Feb 21, 2026. Link

  • PubChem. Diosmetin (Compound CID: 5281612).[1] National Library of Medicine.[1] Link

  • Chemicea Pharmaceuticals. Diosmetin Impurity Standards & Derivatives. Accessed Feb 21, 2026. Link

  • Jin, L., et al. (2023).[1] "Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions." International Journal of Molecular Sciences. Link

  • MyBioSource. 3',5,7-Tri-O-hexanoyldiosmetin Biochemical. Catalog #MBS6091403.[1][3] Link[1][3]

A Technical Guide to the Therapeutic Potential of Diosmetin and its Lipophilic Prodrug, 3',5,7-Tri-O-hexanoyldiosmetin

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary

Diosmetin, a naturally occurring flavonoid, presents a compelling profile for therapeutic development, with robust anti-inflammatory, antioxidant, and anticancer activities demonstrated in vitro.[1][2] Its clinical translation, however, is severely hampered by poor oral bioavailability, a consequence of its low lipophilicity and extensive first-pass metabolism.[3][4] This guide explores a strategic solution to this challenge: the use of a lipophilic prodrug, 3',5,7-Tri-O-hexanoyldiosmetin. By transiently masking the polar hydroxyl groups of diosmetin with hexanoyl esters, this derivative is engineered to enhance intestinal absorption. The core hypothesis is that 3',5,7-Tri-O-hexanoyldiosmetin acts as a carrier, facilitating superior delivery of the active diosmetin moiety to the systemic circulation, thereby amplifying its therapeutic potential in vivo. This document provides a detailed comparison of the parent compound and its prodrug, the scientific rationale for this chemical modification, and the experimental protocols required for validation.

Section 2: The Parent Compound: Diosmetin

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the aglycone of diosmin, a flavonoid abundant in citrus fruits.[2] It has garnered significant interest for its diverse pharmacological activities.

Chemical Structure and Physicochemical Properties

Diosmetin possesses a classic flavonoid C6-C3-C6 skeleton with three free hydroxyl groups at the 3', 5, and 7 positions, which are critical for its biological activity but also contribute to its poor lipophilicity.

PropertyDiosmetinReference
Molecular Formula C₁₆H₁₂O₆[5]
Molar Mass 300.26 g/mol [5]
Description O-methylated flavone with three hydroxyl groups.[5][6]
Solubility Low solubility and stability in lipophilic media.[3][7]
Core Therapeutic Activities & Mechanisms

Diosmetin's therapeutic effects are primarily linked to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

  • Anti-Inflammatory Activity: Diosmetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] By preventing the activation of NF-κB, diosmetin downregulates the expression of target genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]

  • Antioxidant Activity: The compound functions as a powerful antioxidant. It can directly scavenge free radicals and also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Activation of Nrf2 leads to the upregulation of a suite of antioxidant enzymes, providing cellular protection against oxidative stress.

  • Anticancer Properties: Diosmetin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast, liver, and colon cancer cells.[5] This is often achieved through the modulation of pathways like PI3K/Akt, which are crucial for cell survival and growth.[10]

Prodrug_Workflow cluster_ingestion Oral Administration cluster_absorption Intestinal Lumen & Wall cluster_circulation Systemic Circulation Prodrug 3',5,7-Tri-O-hexanoyldiosmetin (Lipophilic) Membrane Enterocyte Membrane Prodrug->Membrane Enhanced Passive Diffusion Esterases Plasma Esterases Membrane->Esterases Enters Bloodstream Diosmetin Active Diosmetin (Systemic) Esterases->Diosmetin Hydrolysis (Activation) Target Target Tissues (Therapeutic Action) Diosmetin->Target

Caption: The Lipophilic Prodrug Strategy for Enhanced Bioavailability.

Section 4: The Prodrug Candidate: 3',5,7-Tri-O-hexanoyldiosmetin

While direct experimental data on 3',5,7-Tri-O-hexanoyldiosmetin is not yet widely published, its properties and therapeutic potential can be confidently predicted based on established principles of flavonoid acylation. [2][7]

Predicted Physicochemical Profile

The addition of three C6 alkyl chains fundamentally alters the molecule's character from polar to highly non-polar.

PropertyDiosmetin3',5,7-Tri-O-hexanoyldiosmetin (Predicted)
Molecular Formula C₁₆H₁₂O₆C₃₄H₄₂O₉
Molar Mass 300.26 g/mol 594.69 g/mol
Lipophilicity (LogP) LowHigh
Aqueous Solubility LowVery Low
Solubility in Lipids LowHigh
Hypothesized Therapeutic Advantage

The primary advantage of 3',5,7-Tri-O-hexanoyldiosmetin is not novel biological activity, but rather its function as a superior delivery system for diosmetin. The acylated form is expected to be pharmacologically less active in vitro until the ester groups are cleaved. [1]However, its in vivo efficacy is predicted to be substantially greater.

  • Enhanced Anti-Inflammatory Efficacy: By delivering higher systemic concentrations of diosmetin to inflamed tissues, the prodrug should result in a more potent anti-inflammatory response compared to an equivalent molar dose of diosmetin.

  • Improved Antioxidant Action: Increased bioavailability will lead to better tissue distribution of diosmetin, enabling more effective activation of the Nrf2 pathway and superior protection against systemic oxidative stress.

  • Greater Anticancer Potential: For systemically treated cancers, achieving higher and more sustained plasma levels of diosmetin could improve tumor penetration and result in more significant inhibition of cancer cell proliferation.

Section 5: Experimental Validation Protocols

Validating the hypothesized advantages of 3',5,7-Tri-O-hexanoyldiosmetin requires a series of well-defined experiments. Below are two foundational protocols.

Protocol 1: In Vitro Permeability using the Caco-2 Cell Model

This assay is the gold standard for predicting intestinal drug absorption in vitro. [11][12]It measures the rate at which a compound crosses a monolayer of human intestinal Caco-2 cells.

Objective: To compare the apparent permeability coefficient (Papp) of diosmetin and 3',5,7-Tri-O-hexanoyldiosmetin.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a validated threshold (e.g., >300 Ω·cm²) to ensure tight junctions are properly formed. [9]3. Dosing: A solution of the test compound (e.g., 10 µM of diosmetin or 3',5,7-Tri-O-hexanoyldiosmetin) is added to the apical (AP) chamber, which represents the intestinal lumen. The basolateral (BL) chamber, representing the bloodstream, contains a drug-free buffer. [8]4. Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral chamber. The apical chamber is also sampled at the beginning and end of the experiment.

  • Quantification: The concentration of the compound in the samples is determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • (dQ/dt) is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Expected Outcome: The Papp value for the lipophilic 3',5,7-Tri-O-hexanoyldiosmetin is predicted to be significantly higher than that of diosmetin, indicating superior membrane permeability.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Measure TEER to confirm integrity A2->A3 B1 Add Test Compound (10 µM) to Apical (AP) side A3->B1 If TEER is OK B2 Incubate at 37°C B1->B2 B3 Sample Basolateral (BL) side at t=30, 60, 90, 120 min B2->B3 C1 Quantify compound concentration by LC-MS/MS B3->C1 C2 Calculate Papp value C1->C2 C3 Compare Papp (Prodrug) vs Papp (Diosmetin) C2->C3

Caption: Experimental Workflow for the Caco-2 Permeability Assay.

Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This simple, cell-free assay screens for anti-inflammatory activity by measuring a compound's ability to inhibit heat-induced protein denaturation, a well-documented cause of inflammation. [5][13] Objective: To compare the ability of diosmetin and a standard anti-inflammatory drug (e.g., Diclofenac Sodium) to prevent protein denaturation.

Methodology:

  • Reaction Mixture Preparation: The reaction mixture consists of 0.45 mL of Bovine Serum Albumin (BSA, 5% aqueous solution) and 0.05 mL of the test compound at various concentrations (e.g., 10-500 µg/mL). [13]2. pH Adjustment: The pH of the mixture is adjusted to ~6.3.

  • Incubation: Samples are first incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at a higher temperature (e.g., 57°C or 70°C) for 3-5 minutes. [5][13]5. Cooling and Dilution: After heating, the samples are cooled, and 2.5 mL of phosphate-buffered saline (pH 6.3) is added.

  • Turbidity Measurement: The turbidity of the samples is measured spectrophotometrically at 660 nm. A control group (without the test compound) represents 100% denaturation.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

Expected Outcome: Diosmetin is expected to show a dose-dependent inhibition of albumin denaturation, comparable to the standard drug, confirming its anti-inflammatory properties. 3',5,7-Tri-O-hexanoyldiosmetin would likely show lower activity in this in vitro assay, as its mechanism of action in vivo relies on conversion back to diosmetin.

Section 6: Conclusion and Future Perspectives

Diosmetin is a flavonoid with significant, well-documented therapeutic activities that are fundamentally limited by poor pharmacokinetics. The strategic conversion of diosmetin to its tri-hexanoyl ester prodrug, 3',5,7-Tri-O-hexanoyldiosmetin, represents a logical and scientifically grounded approach to overcoming this critical barrier. By enhancing lipophilicity, the prodrug is poised to dramatically improve intestinal absorption and, consequently, the systemic bioavailability of active diosmetin.

This guide posits that the therapeutic potential of 3',5,7-Tri-O-hexanoyldiosmetin lies not in a new mechanism of action, but in its ability to unlock the full in vivo potential of the parent molecule. Future research must focus on the empirical validation of this hypothesis through head-to-head pharmacokinetic studies in animal models, followed by efficacy studies in relevant disease models (e.g., inflammatory arthritis, metabolic disease). The synthesis and evaluation of such prodrugs are a critical step in translating the vast in vitro promise of natural flavonoids into tangible clinical benefits.

References

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2025). MDPI. [Link]

  • Diosmetin. (n.d.). Wikipedia. [Link]

  • Viskupičová, J., Danihelová, M., Ondrejovič, M., Lojek, A., & Šturdík, E. (2011). Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. Acta Chimica Slovaca. [Link]

  • Jadhav, S. B., & Singhal, R. S. (2017). Insights on Fatty Acids in Lipophilic Prodrug Strategy. Journal Repository. [Link]

  • Gunasekar, S., et al. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega. [Link]

  • Gunasekar, S., et al. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Publications. [Link]

  • Diosmetin derivatives as multifunctional anti-AD ligands: Design, synthesis, and biological evaluation. (2024). PubMed. [Link]

  • Isika, A. C., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI. [Link]

  • Maistrelli, T., Tzemalai, A., Matsia, S., & Athanasios, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development. [Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. (n.d.). Wageningen University & Research eDepot. [Link]

  • Caco2 assay protocol. (n.d.). Cyprotex. [Link]

  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2009). The potential and practical applications of acylated flavonoids. PubMed. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Isika, A. C., et al. (2021). Synthesis, biological and computational studies of flavonoid acetamide derivatives. PMC. [Link]

  • Wierzbicki, M., et al. (2023). Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. PMC. [Link]

  • Diosmetin derivatives as multifunctional anti‐AD ligands: Design, synthesis, and biological evaluation. (2024). ResearchGate. [Link]

  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2009). The potential and practical applications of acylated flavonoids. ResearchGate. [Link]

  • Viskupičová, J., Ondrejovič, M., & Šturdík, E. (2009). The potential and practical applications of acylated flavonoids. Ingenta Connect. [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of diosgenin prodrugs: anti-inflammatory and antiproliferative activity evaluation. (2021). ResearchGate. [Link]

  • Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. (2011). ResearchGate. [Link]

  • Synthesis of diosmetin and its derivatives. (n.d.). ResearchGate. [Link]

  • The Relationship of In Vitro Anti-Inflammatory and Antioxidant Activity with Total Phenolic and Flavonoids Content of Tithonia diversifolia Leaves Ethanolic Extract and Fractions. (2024). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis. (2019). MDPI. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). MDPI. [Link]

  • Assessment of In vitro anti-inflammatory activity, phytochemical analysis and antimicrobial assay of Tinospora Cordifolia extracts. (2021). International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • In vitro anti-inflammatory properties of honey flavonoids: A review. (2020). PubMed. [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. (2003). Bentham Science. [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. (2003). ResearchGate. [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). PMC. [Link]

  • Effect of three flavonoids, 5,7,3',4'-tetrahydroxy-3-methoxy flavone, luteolin, and quercetin, on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophil. (2001). PubMed. [Link]

  • Meng, R. (2022). Role of Prodrug in the Process of Bioavailability. Open Access Journals. [Link]

  • Pharmacological and Toxicological Analysis of Flavonoid 5,7,4'- Trimethoxyflavone: An In Silico Approach. (2015). Impactfactor.org. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. [Link]

  • Characterization of a Flavonoid 3'/5'/7- O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). PubMed. [Link]

  • Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). PMC. [Link]

Sources

Unraveling the In Vivo Journey: A Technical Guide to the Metabolic Pathways of 3',5,7-Tri-O-hexanoyldiosmetin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the in vivo metabolic pathways of 3',5,7-Tri-O-hexanoyldiosmetin, a synthetic ester prodrug of the naturally occurring flavonoid, diosmetin. Designed for researchers, scientists, and professionals in drug development, this document elucidates the anticipated biotransformation cascade, from initial de-esterification to the subsequent extensive metabolism of the parent flavonoid, diosmetin. We delve into the enzymatic processes governing this metabolic journey, detail robust experimental protocols for in vivo studies using rodent models, and provide in-depth analytical methodologies for the precise identification and quantification of metabolites. This guide is structured to offer not only a theoretical framework but also practical, field-proven insights to facilitate the preclinical evaluation of this and similar acylated flavonoid derivatives.

Introduction: The Rationale for Acylation and the Prodrug Concept

Flavonoids, a class of polyphenolic compounds abundant in nature, have garnered significant scientific interest for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone), the aglycone of the more common diosmin, is a subject of ongoing research for its pharmacological activities.[2] However, the therapeutic application of many flavonoids is often hampered by poor bioavailability, stemming from low aqueous solubility and extensive first-pass metabolism.[3]

Acylation, the process of adding an acyl group to a molecule, is a well-established prodrug strategy to enhance the lipophilicity and, consequently, the absorption of parent drug molecules.[4][5] 3',5,7-Tri-O-hexanoyldiosmetin is a synthetic derivative where the hydroxyl groups of diosmetin at the 3', 5, and 7 positions are esterified with hexanoyl chains. This modification is designed to improve its oral absorption. Once absorbed, it is anticipated that ubiquitous esterase enzymes in the body will hydrolyze the ester bonds, releasing the active diosmetin into circulation.[6][7] Understanding the in vivo fate of this prodrug is paramount to its development as a therapeutic agent.

The Metabolic Cascade: From Prodrug to Excretion

The in vivo metabolism of 3',5,7-Tri-O-hexanoyldiosmetin is a two-stage process. The first stage is the hydrolysis of the hexanoyl ester groups to release diosmetin. The second stage involves the extensive metabolism of the liberated diosmetin.

Stage 1: Enzymatic Hydrolysis of the Hexanoyl Ester Prodrug

The cleavage of the ester bonds in 3',5,7-Tri-O-hexanoyldiosmetin is predicted to be catalyzed by carboxylesterases (CEs), a group of serine hydrolases widely distributed in the body, with high concentrations in the liver, plasma, and small intestine.[8][9] These enzymes exhibit broad substrate specificity and are known to hydrolyze a variety of ester-containing drugs and prodrugs.[10] Specifically, CEs have a preference for esters with short to medium-chain fatty acids.[7][11]

The hydrolysis is expected to occur sequentially, releasing the three hexanoyl groups and ultimately liberating free diosmetin. This enzymatic action is crucial for the activation of the prodrug.

Prodrug Hydrolysis 3',5,7-Tri-O-hexanoyldiosmetin 3',5,7-Tri-O-hexanoyldiosmetin Diosmetin Diosmetin 3',5,7-Tri-O-hexanoyldiosmetin->Diosmetin Carboxylesterases (Liver, Plasma, Intestine) Phase II Metabolism Phase II Metabolism Diosmetin->Phase II Metabolism Released Aglycone

Caption: Predicted initial hydrolysis of 3',5,7-Tri-O-hexanoyldiosmetin.

Stage 2: The Metabolic Fate of Diosmetin

Once released, diosmetin undergoes extensive phase II metabolism, which is characteristic of flavonoids.[12] The primary metabolic pathways are glucuronidation and sulfation, with methylation also being a possibility.

  • Glucuronidation: This is a major metabolic pathway for diosmetin. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), primarily in the liver and intestine, catalyze the conjugation of glucuronic acid to the hydroxyl groups of diosmetin. This process increases the water solubility of the molecule, facilitating its excretion. Diosmetin-3-O-glucuronide has been identified as a major circulating metabolite of diosmin (the glycoside precursor to diosmetin) in humans.[13][14] Other potential sites of glucuronidation include the 7- and 3'-hydroxyl groups.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moieties of diosmetin. This also results in more polar metabolites that are readily eliminated.

  • Methylation: Catechol-O-methyltransferase (COMT) can catalyze the methylation of the catechol-like structure in the B-ring of diosmetin, although this is generally considered a minor pathway compared to glucuronidation and sulfation for flavonoids.

The resulting metabolites, primarily diosmetin-glucuronides and diosmetin-sulfates, are then excreted from the body, mainly via urine and bile.

Diosmetin Metabolism cluster_0 Phase II Metabolism Diosmetin Diosmetin Diosmetin-3-O-glucuronide Diosmetin-3-O-glucuronide Diosmetin->Diosmetin-3-O-glucuronide UGTs Diosmetin-7-O-glucuronide Diosmetin-7-O-glucuronide Diosmetin->Diosmetin-7-O-glucuronide UGTs Diosmetin-3'-O-glucuronide Diosmetin-3'-O-glucuronide Diosmetin->Diosmetin-3'-O-glucuronide UGTs Diosmetin-sulfate Diosmetin-sulfate Diosmetin->Diosmetin-sulfate SULTs Methylated-diosmetin Methylated-diosmetin Diosmetin->Methylated-diosmetin COMT Excretion (Urine, Bile) Excretion (Urine, Bile) Diosmetin-3-O-glucuronide->Excretion (Urine, Bile) Diosmetin-7-O-glucuronide->Excretion (Urine, Bile) Diosmetin-3'-O-glucuronide->Excretion (Urine, Bile) Diosmetin-sulfate->Excretion (Urine, Bile) Methylated-diosmetin->Excretion (Urine, Bile)

Caption: Major metabolic pathways of diosmetin following its release.

Experimental Design for In Vivo Metabolic Studies

A well-designed in vivo study is critical for accurately characterizing the pharmacokinetic and metabolic profile of 3',5,7-Tri-O-hexanoyldiosmetin. The rat is a commonly used and appropriate model for such studies.

Animal Model and Husbandry
  • Species: Sprague-Dawley or Wistar rats are suitable choices.

  • Sex: Both male and female rats should be used to assess for any sex-dependent differences in metabolism.

  • Age/Weight: Young adult rats (8-10 weeks old, 200-250g) are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water. Acclimatization for at least one week prior to the study is essential.

Dosing and Administration
  • Formulation: 3',5,7-Tri-O-hexanoyldiosmetin should be formulated in a suitable vehicle for oral administration. Given its predicted lipophilicity, a suspension in 0.5% carboxymethylcellulose (CMC) or an oil-based vehicle like corn oil is recommended.

  • Dose: A pilot dose-ranging study is advisable. A typical starting dose for a pharmacokinetic study could be in the range of 50-100 mg/kg.

  • Administration: Oral gavage is the preferred method for precise dosing.[15][16]

Protocol for Oral Gavage in Rats:

  • Accurately weigh each animal to calculate the exact dosing volume. The maximum recommended volume is 10-20 ml/kg.[17]

  • Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats).

  • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it over the tongue into the esophagus.

  • Administer the formulation slowly and steadily.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress post-dosing.

Sample Collection
  • Blood Sampling: Serial blood samples are collected to determine the plasma concentration-time profile of the parent compound and its metabolites.

    • Time Points: A typical sampling schedule would be pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collection Site: The saphenous or tail vein are suitable for repeated sampling.

    • Anticoagulant: Blood should be collected into tubes containing an anticoagulant such as heparin or EDTA.

    • Processing: Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

  • Urine and Feces Collection: To assess the excretion routes, animals can be housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period. Samples should be stored frozen at -20°C or lower.[7]

InVivo_Workflow cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis Acclimatization Acclimatization Fasting (optional) Fasting (optional) Acclimatization->Fasting (optional) Formulation Preparation Formulation Preparation Fasting (optional)->Formulation Preparation Oral Gavage Oral Gavage Formulation Preparation->Oral Gavage Serial Blood Sampling Serial Blood Sampling Oral Gavage->Serial Blood Sampling Urine & Feces Collection Urine & Feces Collection Oral Gavage->Urine & Feces Collection Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Metabolite Extraction Metabolite Extraction Plasma Separation->Metabolite Extraction Urine & Feces Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Caption: Experimental workflow for in vivo metabolic studies.

Analytical Methodology: Identification and Quantification of Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[2][18]

Sample Preparation
  • Plasma: Protein precipitation is a common and effective method for extracting flavonoids and their metabolites from plasma. This typically involves adding a three-fold volume of a cold organic solvent like acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then analyzed.

  • Urine: A "dilute-and-shoot" approach is often sufficient for urine samples, where the sample is simply diluted with the mobile phase before injection. For more concentrated samples or to remove potential interferences, solid-phase extraction (SPE) can be employed.

LC-MS/MS Analysis
  • Chromatography: Reversed-phase chromatography using a C18 column is well-suited for separating diosmetin and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (typically 0.1%), is commonly used to achieve good peak shapes and separation.

  • Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique. Analysis is typically performed in negative ion mode for phenolic compounds as it often provides better sensitivity for the deprotonated molecule [M-H]⁻.[19] For quantification, multiple reaction monitoring (MRM) is used, which involves monitoring specific precursor-to-product ion transitions for each analyte.[20]

Table 1: Proposed LC-MS/MS Parameters for Diosmetin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Diosmetin301.2286.1Positive[12][21]
Diosmetin-glucuronide477.2301.1Negative[20]
Diosmetin-sulfate379.0299.0Negative[22]
3',5,7-Tri-O-hexanoyldiosmetin599.3301.1PositivePredicted

Note: The fragmentation of the sulfate conjugate typically results in the loss of SO₃ (80 Da), leading to the [M-H-80]⁻ ion. The MRM transition for the prodrug is predicted based on the loss of the three hexanoyl groups.

Metabolite Identification

The identification of metabolites is based on a combination of their chromatographic retention times and their mass spectral data. The characteristic mass shift from the parent drug indicates the type of metabolic transformation (e.g., +176 Da for glucuronidation, +80 Da for sulfation). The fragmentation pattern (MS/MS spectrum) of a putative metabolite should be consistent with the proposed structure and ideally compared to that of a synthetic standard if available. The primary fragment of diosmetin-glucuronide in MS/MS is typically the diosmetin aglycone at m/z 301.1, resulting from the neutral loss of the glucuronic acid moiety (176 Da).[20]

Data Analysis and Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve, representing total drug exposure
t1/2 Elimination half-life
CL/F Apparent total clearance of the drug from plasma after oral administration
Vd/F Apparent volume of distribution

Based on studies of diosmin (which is hydrolyzed to diosmetin), the Tmax for diosmetin in rats is typically observed within a few hours of oral administration.[3] The elimination half-life of diosmetin has been reported to be long, ranging from 26 to 43 hours in healthy volunteers.[23]

Conclusion

The in vivo metabolic pathway of 3',5,7-Tri-O-hexanoyldiosmetin is anticipated to be a well-defined cascade initiated by the enzymatic hydrolysis of the hexanoyl ester groups, leading to the release of the active flavonoid, diosmetin. This is followed by extensive phase II metabolism, primarily glucuronidation and sulfation, to facilitate excretion. The technical framework provided in this guide, encompassing in vivo experimental design, detailed analytical methodologies, and data interpretation, offers a robust approach for the preclinical evaluation of this and other acylated flavonoid prodrugs. A thorough understanding of these metabolic pathways is fundamental for advancing such compounds through the drug development pipeline.

References

  • Bhattacharyya, S., et al. (2019). A combination of diosmin and hesperidin (9:1) is effective in fracture healing. ResearchGate. [Link]

  • Chen, X., et al. (2016). Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats. Journal of Ethnopharmacology. [Link]

  • Clark, K. (2017). SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Journal of Chromatography B. [Link]

  • An, G., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry. [Link]

  • Vacek, J., et al. (2009). The potential and practical applications of acylated flavonoids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chromatograms recorded on the MRM transitions of... ResearchGate. [Link]

  • Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wen, Y., et al. (2024). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. Food Chemistry. [Link]

  • Li, J., et al. (2019). Determination of diosmetin-7-o-β-d-glucoside in rat plasma by UPLC–MS/MS. Acta Chromatographica. [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • Ovid. (2010). Simultaneous determination of diosmin and...: Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]

  • An, Y., et al. (2009). Characterization of flavanones, chalcones and dihydrochalcones in the genus Pleiotaxis by liquid chromatography with electrospray ionization and tandem mass spectrometry. Elsevier. [Link]

  • Zhang, Y., et al. (2022). The Functional Characterization of Carboxylesterases Involved in the Degradation of Volatile Esters Produced in Strawberry Fruits. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Chemical structures and MS/MS spectra of diosmetin, 3-O-Gluc, 7-O-Gluc,... ResearchGate. [Link]

  • Cova, D., et al. (1992). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology. [Link]

  • Underhay, E. E. (1957). The hydrolysis of indoxyl esters by esterases of human blood. Biochemical Journal. [Link]

  • Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Singh, B., et al. (2025). Recent Advances in Diosmetin: Pharmacological, Pharmacokinetic, and Toxicological Profile. Current Topics in Medicinal Chemistry. [Link]

  • Sharma, R., et al. (2018). Carboxylesterases: Sources, Characterization and Broader Applications. ResearchGate. [Link]

  • Metairmar. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metairmar. [Link]

  • ResearchGate. (n.d.). Examples of DIOS-MS spectra including a sulfated steroid (negative... ResearchGate. [Link]

  • Laizure, S. C., et al. (2017). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (2013). (PDF) Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. ResearchGate. [Link]

  • Dick, R. A., & Kanne, D. B. (2015). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Wang, Y., et al. (2016). A new quantitation method of protodioscin by HPLC–ESI-MS/MS in rat plasma and its application to the pharmacokinetic study. Journal of Chromatography B. [Link]

  • Wikipedia. (n.d.). Carboxylesterase. Wikipedia. [Link]

  • Torres, C., et al. (2024). Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation. Journal of Agricultural and Food Chemistry. [Link]

Sources

Methodological & Application

HPLC Method Development for Detection of 3',5,7-Tri-O-hexanoyldiosmetin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

This guide details the method development and validation protocol for 3',5,7-Tri-O-hexanoyldiosmetin , a semi-synthetic lipophilic derivative of the flavonoid diosmetin. Unlike its parent compound, which is moderately polar and elutes under standard reversed-phase conditions, this tri-esterified derivative exhibits extreme lipophilicity due to the addition of three hexanoyl (C6) chains.

The Challenge: Standard HPLC methods for flavonoids (typically C18 columns with Methanol/Water gradients) will likely fail for this analyte, resulting in excessive retention times (>60 mins), broad peak shapes, or complete irreversible adsorption to the stationary phase.

The Solution: This protocol utilizes a High-Elution Strength Reversed-Phase (HES-RP) approach, prioritizing high-organic mobile phases and specific column chemistries to ensure sharp peak shape and efficient elution.

Physicochemical Profiling & Mechanistic Insight

Before initiating wet-lab work, we must understand the analyte's behavior to select the correct chromatographic mode.

ParameterParent: DiosmetinAnalyte: 3',5,7-Tri-O-hexanoyldiosmetinChromatographic Impact
Structure 5,7,3'-Trihydroxy-4'-methoxyflavone3',5,7-Tri-hexanoyloxy-4'-methoxyflavoneLoss of H-bond donors: Drastically reduced water solubility.
LogP (Est.) ~2.5 - 3.0> 7.5 (Predicted)Extreme Hydrophobicity: Requires high % organic modifier or C8/C4 columns.
pKa Acidic phenolic OH groupsNeutral (Esters)pH Independence: Retention is less sensitive to pH, but pH < 6 is required to prevent ester hydrolysis.
UV Max ~252 nm, ~268 nm, ~344 nm~250-270 nm (Band II dominant)Spectral Shift: Esterification of the 5-OH removes the bathochromic shift caused by H-bonding with the carbonyl. Expect Band I (~344nm) to decrease or shift blue.
Method Development Strategy
3.1 Column Selection
  • Primary Choice: C8 (Octyl) Column (e.g., Zorbax Eclipse XDB-C8 or equivalent).

    • Reasoning: The analyte is too lipophilic for a standard high-surface-area C18. A C8 phase reduces hydrophobic interaction, allowing elution within a reasonable timeframe without using 100% strong solvent.

  • Alternative: C18 Wide Pore (300 Å) or Phenyl-Hexyl .

    • Reasoning: Phenyl-Hexyl offers pi-pi selectivity which can separate the aromatic flavonoid core from aliphatic impurities.

3.2 Mobile Phase Design
  • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize esters).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

    • Expert Tip: If retention is still too high with 100% ACN, dope Solvent B with 10-20% Isopropanol (IPA) or Tetrahydrofuran (THF) to increase elution strength.

3.3 Detection
  • Detector: Diode Array Detector (DAD/PDA).

  • Wavelength: Monitor 268 nm (Quantification) and 254 nm .

    • Note: Perform a spectral scan (200–400 nm) on the first injection to confirm the

      
       shift caused by hexanoyl groups.
      
Detailed Experimental Protocol
Phase 1: Sample Preparation
  • Solvent: 100% Acetonitrile (Do NOT use water/methanol mixtures as diluent; the compound will precipitate).

  • Stock Solution: Prepare 1.0 mg/mL in Acetonitrile. Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 50 µg/mL in Acetonitrile.

Phase 2: Chromatographic Conditions
ParameterSetting
Instrument HPLC with DAD (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm (or equivalent)
Temperature 40°C (Elevated temperature reduces viscosity and improves mass transfer for large molecules)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Phase 3: Gradient Program (Scouting)
Time (min)% B (Organic)Event
0.070%Initial Hold (High start due to lipophilicity)
2.070%Isocratic Hold
12.0100%Linear Ramp
15.0100%Wash (Critical to elute highly retained components)
15.170%Return to Initial
20.070%Re-equilibration
Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the method based on the initial scouting run.

MethodDevelopment Start Start: Scouting Run (70-100% ACN Gradient) CheckRT Check Retention Time (RT) Start->CheckRT Case1 RT < 2 min (Elutes too fast) CheckRT->Case1 Case2 RT 5 - 12 min (Ideal) CheckRT->Case2 Case3 RT > 15 min / No Peak (Retained too strongly) CheckRT->Case3 Action1 Decrease Initial %B (Try 50-60%) Case1->Action1 Action2 Proceed to Validation Case2->Action2 Action3 Switch to C4 Column OR Add IPA to Mobile Phase B Case3->Action3 Action1->Start Re-run Action3->Start Re-run

Figure 1: Decision tree for optimizing retention of lipophilic flavonoid esters.

Method Validation Parameters (ICH Q2)

Once the separation is optimized (target RT ~8-10 mins), validate using these criteria:

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5 (Strict for lipophilic compounds).
      
    • Theoretical Plates (

      
      ): > 5000.
      
    • RSD of Peak Area (n=6): < 2.0%.

  • Linearity:

    • Range: 1 µg/mL to 100 µg/mL.

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery):

    • Spike blank matrix (if applicable) at 80%, 100%, 120%.

    • Acceptance: 95-105% recovery.

  • Limit of Detection (LOD):

    • Signal-to-Noise (S/N) ratio of 3:1.

Troubleshooting & Expert Tips
  • Issue: Carryover / Ghost Peaks

    • Cause: Lipophilic esters stick to the injector needle and rotor seal.

    • Fix: Use a needle wash of 50:50 ACN:Isopropanol . Standard methanol washes are often insufficient.

  • Issue: Peak Broadening

    • Cause: Sample solvent mismatch. Injecting 100% ACN sample into a 50% aqueous stream can cause "precipitation" at the column head.

    • Fix: Inject smaller volumes (e.g., 2-5 µL) or adjust the starting gradient to be closer to the sample solvent composition (e.g., start at 80% B).

  • Issue: Hydrolysis

    • Cause: Mobile phase pH > 7 or prolonged storage in water-containing solvents.

    • Fix: Keep mobile phase acidic (pH 3-4) and store stock solutions in anhydrous ACN at -20°C.

References
  • PubChem. (2025).[2] Diosmetin | C16H12O6 | CID 5281612. National Library of Medicine. [Link]

  • Masek, A., et al. (2014).[3] Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity. National Institutes of Health (PMC). [Link]

  • Russo, M., et al. (2018). HPLC analysis of flavonoids: Principles and applications. ResearchGate. [Link]

Sources

Application Note: Preparation and Handling of 3',5,7-Tri-O-hexanoyldiosmetin Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with 3',5,7-Tri-O-hexanoyldiosmetin , a highly lipophilic prodrug derivative of the flavonoid diosmetin.

This specific derivative modifies the hydroxyl groups at positions 3', 5, and 7 with hexanoyl chains to enhance cellular permeability and alter metabolic stability compared to the parent aglycone. The following guide addresses the specific physicochemical challenges of this molecule: extreme hydrophobicity, sensitivity to hydrolysis, and the risk of precipitation in aqueous media.

Introduction & Molecule Profile

3',5,7-Tri-O-hexanoyldiosmetin is a semi-synthetic flavonoid ester. Unlike native diosmetin, which has limited solubility and rapid Phase II metabolism (glucuronidation/sulfation), this tri-hexanoyl derivative serves as a lipophilic prodrug . The hexanoyl chains increase the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer. Once intracellular, nonspecific esterases hydrolyze the compound, releasing free diosmetin to exert biological effects (e.g., CYP1A1 inhibition, antioxidant activity).

Physicochemical Specifications
PropertyValue / DescriptionNotes
Molecular Formula

Derived from Diosmetin (

) + 3x Hexanoyl (

)
Molecular Weight ~594.7 g/mol Significantly heavier than parent diosmetin (300.3 g/mol )
Predicted LogP > 6.5Highly Lipophilic (Class II/IV BCS)
Solubility (DMSO) ~25–50 mg/mLSoluble, but viscosity increases at high conc.
Solubility (Water) < 1 µg/mLEssentially insoluble; high risk of "crashing out"
Stability Hydrolysis-sensitiveLabile in high pH and serum-containing media

Core Protocol: Stock Solution Preparation

Reagents & Equipment
  • Compound: 3',5,7-Tri-O-hexanoyldiosmetin (Solid, stored at -20°C).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%, cell culture grade).

    • Critical: Do not use DMSO that has been opened for >1 month without a desiccator; water absorption catalyzes ester hydrolysis.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and light degradation).

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture, which will degrade the ester bonds over time.

  • Weighing: Weigh the necessary amount of compound into a sterile amber glass vial.

    • Example: To prepare 1 mL of 10 mM stock:

      
      
      
  • Dissolution: Add high-grade anhydrous DMSO.

    • Technique: Do not pipette up and down vigorously, as this introduces bubbles and oxidation. Vortex at medium speed for 30 seconds.

    • Observation: The solution should be clear and yellow. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 6 months.

Cell Culture Dosing Strategy (The "Sandwich" Dilution)

Directly adding a high-concentration hydrophobic stock to cell culture media often results in microprecipitation, which is invisible to the naked eye but causes cytotoxicity and inconsistent data.

The Intermediate Dilution Method

Goal: Achieve a final concentration of 10 µM in the well (0.1% DMSO).

  • Thaw Stock: Thaw the 10 mM DMSO stock at 37°C. Vortex until clear.

  • Prepare Intermediate (100x):

    • Dilute the stock 1:10 in pure DMSO or Ethanol (if cells tolerate it) to create a 1 mM "Working Stock."

    • Why? Pipetting 1 µL of viscous 10 mM stock into 1 mL media is inaccurate. Pipetting 10 µL of 1 mM stock is precise.

  • Media Preparation (The "Hot Spike"):

    • Pre-warm culture media to 37°C. Cold media precipitates lipophilic esters instantly.

    • While vortexing the media tube, slowly add the Working Stock.

  • Cell Treatment: Add the pre-mixed media to cells.

Visual Workflow: Preparation & Dosing

StockPrep cluster_0 Stock Preparation cluster_1 Cell Dosing (Day of Exp) Solid Solid Compound (Equilibrate to RT) Weigh Weigh into Amber Glass Solid->Weigh Dissolve Dissolve in Anhydrous DMSO (10 mM) Weigh->Dissolve QC Check Clarity (Sonicate if needed) Dissolve->QC Store Aliquot & Store -80°C QC->Store Thaw Thaw Stock 37°C Store->Thaw Use Inter Intermediate Dilution (1 mM in DMSO) Thaw->Inter Media Spike into WARM Media (Vortexing) Inter->Media Cells Treat Cells (Final: 10 µM) Media->Cells

Figure 1: Workflow for the preparation of stable stock solutions and subsequent dilution into cell culture media to prevent precipitation.

Biological Mechanism & Stability Considerations

Understanding the fate of 3',5,7-Tri-O-hexanoyldiosmetin in the petri dish is vital for interpreting results.

The Prodrug Activation Pathway
  • Extracellular Stability: In media containing Fetal Bovine Serum (FBS), serum esterases (e.g., carboxylesterases) can prematurely hydrolyze the hexanoyl groups.

    • Recommendation: If the experimental window is <6 hours, standard FBS is acceptable. For >24 hours, use Heat-Inactivated FBS or serum-free media for the first 4 hours to ensure uptake of the intact prodrug.

  • Intracellular Activation: Once the lipophilic ester crosses the membrane, intracellular esterases cleave the hexanoyl chains, releasing active Diosmetin.

Pathway Diagram

ActivationPath cluster_ext Extracellular Space (Media) cluster_mem Cell Membrane cluster_cyto Cytosol Prodrug 3',5,7-Tri-O-hexanoyldiosmetin (Lipophilic) SerumEst Serum Esterases (Risk of premature hydrolysis) Prodrug->SerumEst Degradation Membrane Passive Diffusion (High LogP facilitates entry) Prodrug->Membrane IntraEst Intracellular Esterases Membrane->IntraEst Diosmetin Active Diosmetin (Aglycone) IntraEst->Diosmetin Hydrolysis Targets Targets: CYP1A1 Inhibition ROS Scavenging Apoptosis Diosmetin->Targets Biological Effect

Figure 2: The activation pathway of the prodrug. Note the critical role of intracellular esterases in releasing the active parent compound.

Troubleshooting & QC

IssueCauseSolution
Precipitation in Media "Cold Shock" or concentration too high.Warm media to 37°C before adding compound. Do not exceed 20 µM final concentration.
Loss of Activity Hydrolysis in stock solution.Check DMSO quality (must be anhydrous). Verify stock via LC-MS if stored >6 months.
Cytotoxicity (Vehicle) DMSO concentration >0.5%.Ensure final DMSO is <0.1% (v/v). Include a "Vehicle Only" control group.
Inconsistent Replicates Compound adhering to plastic.Use glass inserts for stocks.[3] Pre-saturate pipette tips (pipette mix 3 times) before dispensing.

References

  • Cayman Chemical. (2023).[2] Diosmetin Product Information & Solubility Data. Cayman Chemical.[1][2][3] Link

  • Androutsopoulos, V. P., et al. (2011). Comparative CYP1A1 and CYP1B1 substrate and inhibitor profile of dietary flavonoids. Bioorganic & Medicinal Chemistry. Link

  • Biasutto, L., et al. (2017).[4] Ester-based precursors to increase the bioavailability of quercetin. Journal of Medicinal Chemistry. Link(Note: Cited for general principle of flavonoid ester prodrugs).

  • Emulate Bio. (2022). Protocol: Compound Treatment Solution Preparation. Emulate Bio. Link

  • PubChem. (2023). Diosmetin Compound Summary. National Library of Medicine. Link

Sources

Application Note: Solubilization & Formulation Strategies for 3',5,7-Tri-O-hexanoyldiosmetin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3',5,7-Tri-O-hexanoyldiosmetin (CAS: 1391052-63-3) is a highly lipophilic ester derivative of the flavone diosmetin. By acylating the hydroxyl groups at positions 3', 5, and 7 with hexanoyl (caproyl) chains, the molecule undergoes a drastic physicochemical shift from a crystalline, high-melting-point solid to a highly hydrophobic compound.[1] This modification is typically employed to enhance membrane permeability, lymphatic transport, and solubility in lipid-based delivery systems (SEDDS).[1]

This guide provides evidence-based protocols for solubilizing this compound for in vitro biological assays and in vivo formulation.[1] Unlike parent diosmetin, which favors polar aprotic solvents, the tri-hexanoyl derivative requires specific handling to prevent precipitation in aqueous media and hydrolysis of the ester bonds.[1]

Physicochemical Profile & Solubility Challenges

Understanding the structural modification is critical for solvent selection.[1]

PropertyParent Compound (Diosmetin)Derivative (3',5,7-Tri-O-hexanoyldiosmetin)Impact on Solubilization
Molecular Formula C₁₆H₁₂O₆C₃₄H₄₂O₉Significant increase in MW (~594.7 g/mol ).
Lipophilicity (LogP) ~2.5 (Moderate)> 6.0 (Predicted High)Drastic reduction in water solubility; high affinity for oils.[1]
H-Bond Donors 3 (OH groups)0 (All esterified)Loss of H-bonding capability reduces solubility in protic solvents like water/methanol.
Crystal Packing High (MP >250°C)DisruptedAlkyl chains disrupt crystal lattice, potentially lowering MP but increasing "greasiness."[1]
The "Grease Ball" Effect

The three hexanoyl chains (C6) act as a lipophilic shield.[1] While this enables the compound to cross cell membranes via passive diffusion, it creates a "Solubility Paradox" :

  • Easier to dissolve in lipids (MCT oil, corn oil) and non-polar solvents (DCM, Hexane).[1]

  • Harder to dissolve in traditional polar organic solvents (Methanol) compared to the parent.[1]

  • Impossible to dissolve in aqueous buffers without surfactants.[1]

Solvent Selection & Screening Strategy

Category A: Primary Stock Solvents (Laboratory Assays)

For preparing high-concentration stocks (10–50 mM) for dilution into cell culture or enzymatic assays.[1]

  • DMSO (Dimethyl Sulfoxide): Recommended. [1]

    • Why: High dielectric constant and ability to solvate both the aromatic core and the alkyl chains.[1]

    • Limit: Max stock ~50 mM.[1]

  • DMF (Dimethylformamide): Alternative. [1][2]

    • Why: Good solvency but higher toxicity than DMSO.[1] Use only if DMSO fails.[1]

  • Ethanol (Absolute): Conditional. [1]

    • Why: The alkyl chains improve solubility in ethanol compared to naked diosmetin, but solubility may still be limited (<10 mM) without warming.[1]

Category B: Formulation Solvents (In Vivo / Drug Delivery)

For oral gavage or topical application.[1]

  • MCT Oil (Medium Chain Triglycerides): Excellent. [1]

    • Why: The hexanoyl chains of the molecule interdigitate with the fatty acid chains of the oil.[1]

  • Capryol™ 90 (Propylene glycol monocaprylate): Superior. [1]

    • Why: Acts as a powerful co-surfactant/solvent for lipophilic esters.[1]

  • Corn Oil / Olive Oil: Good. [1]

    • Why: Standard vehicles for lipophilic drug administration.[1]

Step-by-Step Solubilization Protocols

Protocol 1: Preparation of 10 mM Stock for In Vitro Assays

Objective: Create a stable stock solution for cell culture dosing (final DMSO < 0.1%).

Reagents:

  • 3',5,7-Tri-O-hexanoyldiosmetin (Solid)

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

Procedure:

  • Weighing: Accurately weigh 5.95 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Target: 1 mL of 10 mM).

  • Solvent Addition: Add 1000 µL of Anhydrous DMSO.

    • Critical Step: Do not use "wet" DMSO; water traces can cause micro-precipitation.[1]

  • Vortexing: Vortex vigorously for 60 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution should be clear and yellow.[1]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

    • Stability Note: Use within 1 month.[1] Ester bonds can hydrolyze if moisture enters the DMSO.[1]

Protocol 2: Lipid-Based Formulation for In Vivo Oral Gavage

Objective: Solubilize 50 mg/kg dose in a lipid vehicle (avoiding precipitation in the gut).[1]

Vehicle System: Corn Oil + 5% Ethanol (Co-solvent).[1]

Procedure:

  • Calculation: For a 200 g rat dosing 50 mg/kg, you need 10 mg compound.[1] If dosing volume is 1 mL, target conc is 10 mg/mL.[1]

  • Pre-Solubilization: Dissolve 10 mg of compound in 50 µL of Absolute Ethanol. Warm to 40°C if necessary to fully dissolve.

  • Oil Addition: Slowly add 950 µL of Corn Oil (or MCT Oil) to the ethanol solution while vortexing.

  • Clarification: Inspect for turbidity.[1] If cloudy, sonicate at 40°C for 15 minutes.

    • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility limit is exceeded; add 5% Tween 80.[1]

Decision Tree for Solvent Selection

SolventSelection Start Start: 3',5,7-Tri-O-hexanoyldiosmetin AppCheck Select Application Start->AppCheck InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro InVivo In Vivo (Animal) AppCheck->InVivo ChemAnalysis Analytical (HPLC/LC-MS) AppCheck->ChemAnalysis DMSO DMSO (Stock 10-50mM) InVitro->DMSO VehicleSelect Vehicle Selection InVivo->VehicleSelect MobilePhase Acetonitrile / Methanol (Avoid pure water) ChemAnalysis->MobilePhase Dilution Dilute to Media (<0.1% DMSO) DMSO->Dilution PrecipCheck Check for Precipitation! Dilution->PrecipCheck AddBSA Add BSA or Serum to Media (Stabilizes Lipophilic Drug) PrecipCheck->AddBSA If cloudy LipidBased Lipid System (Preferred) MCT Oil or Corn Oil VehicleSelect->LipidBased Cosolvent Add 5% Ethanol or Transcutol if needed LipidBased->Cosolvent To aid dissolution

Figure 1: Decision matrix for solubilizing lipophilic flavonoid esters based on experimental end-use.

Stability & Handling (Critical)

  • Hydrolysis Risk: The hexanoyl groups are connected via ester linkages .[1]

    • Avoid: Alkaline buffers (pH > 8.0).[1] Esters hydrolyze rapidly in basic conditions, converting the molecule back to Diosmetin and Hexanoic Acid.[1]

    • Monitor: In cell culture media (pH 7.4), the half-life should be sufficient for uptake, but be aware that intracellular esterases will cleave the prodrug.[1]

  • Adsorption: Due to extreme lipophilicity, the compound will stick to plastic (polystyrene plates).[1]

    • Mitigation: Use glass-coated plates or add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to keep the compound in solution and prevent plastic binding.

References

  • Lipophilic Prodrug Strategy: Biasutto, L., et al. (2017).[1] "Ester-based precursors to increase the bioavailability of quercetin."[1] Journal of Medicinal Chemistry. (Contextual reference for flavonoid ester behavior).

  • Solvent Toxicity: Visioli, F., et al. (2011).[1] "Biological properties of flavonoid derivatives." Journal of Agricultural and Food Chemistry.

Disclaimer: This protocol is for research use only. The specific solubility may vary based on batch purity and crystalline form.[1] Always perform a pilot solubility test with a small amount of compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Parenteral Formulation of 3',5,7-Tri-O-hexanoyldiosmetin

[1][2]

Ticket ID: #FORM-DIO-HEX-001 Subject: Enhancing Aqueous Solubility of 3',5,7-Tri-O-hexanoyldiosmetin for Injection Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2]

Introduction: The Solubility Paradox

You are encountering a fundamental physicochemical conflict. 3',5,7-Tri-O-hexanoyldiosmetin is a prodrug designed to increase the lipophilicity of diosmetin (likely to enhance oral bioavailability or lymphatic transport).[1][2] By attaching three hexanoyl (C6) chains to the hydroxyl groups, you have effectively capped the hydrogen-bond donors and significantly increased the LogP (likely > 5.0).

While this modification aids membrane permeability, it renders the molecule practically insoluble in aqueous injection vehicles (saline/PBS).[1] Standard pH adjustment (using NaOH) will likely fail or cause rapid ester hydrolysis.[1][2][3]

This guide provides three validated workflows to solubilize this compound for parenteral (IV/IM/IP) administration, ranging from "Quick & Dirty" (for animal PK studies) to "Clinical Grade" (stable formulations).[1][2][3]

Module 1: Diagnostic & Triage

Before selecting a protocol, confirm your constraints using this decision matrix.

FormulationDecisionStartStart: Define GoalPurposePurpose of Injection?Start->PurposePK_StudyEarly PK/Tox (Animal)Purpose->PK_StudyShort-term stability okClinicalClinical/Stable FormulationPurpose->ClinicalLong-term stability neededCosolventProtocol A: Co-solvent System(PEG 400 / EtOH)PK_Study->CosolventHigh dose neededPain on injection toleratedMicelleProtocol C: Mixed Micelles(Polysorbate 80)PK_Study->MicelleMedium doseEmulsionProtocol B: Lipid Nanoemulsion(Intralipid Type)Clinical->EmulsionBest for Lipophilic EstersClinical->MicelleAlternativecaptionFigure 1: Formulation Selection Matrix based on experimental phase.

Module 2: Protocol A - Co-solvent System (The "Gold Standard" for Pre-clinical)[1]

Best for: Rodent PK studies, acute administration.[1][2][3] Mechanism: Dielectric constant reduction.[2][3] Risk: Precipitation upon dilution in blood (Phlebitis).[1][2][3]

The Formulation (Ternary System)

Do not use pure DMSO for IV; it causes hemolysis.[1][2][3] Use this ternary mixture:

ComponentFunctionConcentration (% v/v)
Ethanol (Absolute) Primary Solubilizer10%
PEG 400 Co-solvent / Stabilizer40%
Saline (0.9%) Aqueous Vehicle50%
Step-by-Step Workflow
  • Weighing: Accurately weigh the 3',5,7-Tri-O-hexanoyldiosmetin.

  • Primary Dissolution: Dissolve the drug completely in the Ethanol. Vortex until clear.

  • Secondary Solubilization: Add PEG 400 to the Ethanol solution. Vortex.

  • Aqueous Addition (CRITICAL): Add the Saline dropwise while vortexing.[1][2][3]

    • Troubleshooting: If cloudiness appears, stop.[2][3] Sonicate for 5 minutes. If it remains cloudy, your concentration is too high for this ratio.[1][2][3] Increase PEG 400 to 50% and reduce Saline to 40%.

  • Filtration: Pass through a 0.22 µm PVDF or PTFE filter (Do not use Cellulose Acetate; it may bind the drug).[1][2][3]

FAQ: Co-solvent Issues

Q: The solution precipitates immediately upon injection. A: This is the "Parachute Effect."[1][2][3] The drug crashes out when the co-solvent is diluted by blood. [1] Fix: Inject slowly (over 1-2 minutes) to allow rapid dilution in the bloodstream, or switch to Protocol C (Micelles).

Module 3: Protocol B - Lipid Nanoemulsion (The "Clinical" Approach)

Best for: Stable, non-irritating formulations.[1][2][3] Mechanism: The hexanoyl chains make the molecule highly oil-soluble.[1][2][3] Instead of fighting water, we dissolve the drug in an oil droplet suspended in water.[2]

The Formulation (O/W Emulsion)
ComponentRoleQty (w/v)
Soybean Oil (LCT) Oil Phase (Solvent)10%
Egg Lecithin Emulsifier1.2%
Glycerol Tonicity Adjuster2.25%
Water for Injection Continuous Phaseq.s. to 100%
Manufacturing Workflow (Graphviz)

NanoemulsionDrugTri-hexanoyldiosmetinOilSoybean Oil(70°C)Drug->OilDissolveMixCoarse Emulsion(High Shear Mix)Oil->MixAqueousWater + Glycerol+ Lecithin (70°C)Aqueous->MixMicroMicrofluidization(15,000 psi, 5-10 cycles)Mix->MicroFilter0.22 µm FilterMicro->FiltercaptionFigure 2: High-pressure homogenization workflow for lipid nanoemulsions.

Critical Technical Insight

Because 3',5,7-Tri-O-hexanoyldiosmetin is an ester , it is prone to hydrolysis.[1][2]

  • pH Control: Adjust the aqueous phase pH to 6.0 - 6.5 before emulsification. Avoid alkaline pH (>7.[2][3]5) as it accelerates ester hydrolysis.[1][2][3]

  • Lyophilization: For long-term storage, this emulsion can be lyophilized (freeze-dried) using sucrose or trehalose as a cryoprotectant.[1][2][3]

Module 4: Protocol C - Mixed Micelles

Best for: High concentration requirements where oil load is limited.[1][2][3]

The System

Use a mixture of Polysorbate 80 (Tween 80) and Ethanol .[3]

  • Ratio: 10% Ethanol / 10% Polysorbate 80 / 80% Saline.[1][2][3]

  • Method: Dissolve drug in Ethanol.[1][2][3] Add Polysorbate 80.[1][2][3] Mix well. Dilute with Saline.[1][2][3]

  • Warning: Polysorbate 80 can cause histamine release in dogs (pseudo-allergy).[1][2][3] Pre-treat with antihistamines if using canine models.[1][2][3]

Troubleshooting Guide: Common Failures

SymptomProbable CauseCorrective Action
Cloudiness after 24 hours Ostwald Ripening (Emulsion) or Crystal Growth (Co-solvent)Emulsion: Add a co-surfactant (Oleic acid).[1][2][3] Co-solvent: Add 0.5% PVP K12 or HPMC to inhibit crystal nucleation.[1][2][3]
Yellow discoloration Hydrolysis of hexanoyl estersThe prodrug is reverting to Diosmetin (which is yellow/green).[3] Check pH. Ensure pH is < 6.[1][2][3]5. Store at 4°C.
Filter clogging (0.22 µm) Incomplete dissolution or Micelles too largeCo-solvent: Drug is not fully dissolved; increase Ethanol ratio. Emulsion: Homogenization pressure was too low. Re-process.

References

  • Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Standard reference for solubility parameters).

  • Tong, Y., et al. (2022).[1][2][3] "Design, Characterization, and Evaluation of Diosmetin-Loaded Solid Self-microemulsifying Drug Delivery System." AAPS PharmSciTech.[1][2][3] Link (Demonstrates lipid-based strategies for diosmetin).[1][2][3]

  • Strickley, R. G. (2004).[1][2][3] "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research. Link (The authoritative guide on safe excipient levels for injection).[1][3]

  • Brad, S., et al. (2023).[1][2][3][4][5] "Improvement of Diosmetin Activity via Chemical Modification." International Journal of Molecular Sciences. Link (Discusses structural modifications like esterification to alter bioavailability).[1][2][3]

Disclaimer: This guide is for research purposes only. All formulations must be tested for sterility, endotoxins, and compatibility before in vivo administration.[1][2]

Troubleshooting purification of diosmetin esters via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with flavonoid derivatives. It is structured to address the specific physicochemical challenges of diosmetin esters —synthetic lipophilic prodrugs designed to enhance the bioavailability of the parent aglycone, diosmetin.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Normal Phase Silica Chromatography of Diosmetin Esters

Executive Summary & Chemical Context

Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone) presents three hydroxyl groups with distinct reactivity profiles. During esterification (e.g., acetylation or fatty acid conjugation), reaction mixtures often yield a complex matrix of:

  • Tri-esters (C5, C7, C3' - Highly Lipophilic)

  • Di-esters (typically C7, C3')

  • Mono-esters (typically C7)

  • Unreacted Diosmetin (Polar, low solubility)

The Core Challenge: Diosmetin esters are prone to on-column hydrolysis due to the acidity of standard silica gel (pH ~5.0), and they exhibit solubility mismatches where the product is soluble in organic solvents but the starting material is not, leading to column clogging.

Diagnostic Troubleshooting (Q&A)

Issue A: "My product decomposes on the column. I see a streak and the starting material reappears."

Diagnosis: Acid-Catalyzed Hydrolysis. Standard Silica Gel 60 is slightly acidic. Phenolic esters (particularly at the C7 position) are labile. As they pass through the column, the acidic silanol groups, combined with residual moisture in the solvent, catalyze the hydrolysis of your ester bond, reverting the product back to diosmetin.

Corrective Protocol: Neutralize the Stationary Phase. You must buffer the silica gel to a neutral pH to prevent this degradation.

  • The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in the equilibration solvent.

  • Caution: Do not use TEA in the mobile phase during the run if you are collecting fractions for MS analysis, as it forms adducts. Wash it out or use it only in the packing phase.

Issue B: "The bands are tailing or co-eluting. I cannot separate the mono-ester from the di-ester."

Diagnosis: Inappropriate Solvent Selectivity. Researchers often default to Hexane/Ethyl Acetate. However, flavonoids are planar aromatic systems. Hexane (aliphatic) interacts poorly with the planar pi-systems of diosmetin.

Corrective Protocol: Switch to Aromatic Modifiers. Replace Hexane with Toluene .

  • Why? Toluene participates in

    
    -
    
    
    
    interactions with the flavonoid backbone, providing orthogonal selectivity that often resolves the subtle polarity differences between mono- and di-esters better than aliphatic alkanes.
  • Recommended Gradient: Toluene (Solvent A) / Ethyl Acetate (Solvent B). Start 95:5

    
     60:40.
    
Issue C: "The sample precipitates at the top of the column immediately upon loading."

Diagnosis: Solubility Mismatch (The "Crash Out"). Diosmetin esters are lipophilic, but any unreacted diosmetin is poorly soluble in non-polar mobile phases (like Toluene or Hexane). Liquid loading in Dichloromethane (DCM) often fails because as soon as the DCM evaporates or dilutes, the compound crashes out, blocking the frit.

Corrective Protocol: Solid Load (Dry Load). Never liquid load flavonoid mixtures. Adsorb the crude mixture onto a solid support (Celite 545 or Silica) and load it as a powder.

Standardized Protocols

Protocol 1: Preparation of Neutralized Silica Gel

Target: Prevention of ester hydrolysis.

  • Calculate Volume: Determine the amount of silica required (typically 30:1 silica-to-sample mass ratio).

  • Slurry Preparation: Suspend the silica in the starting mobile phase (e.g., Hexane or Toluene).

  • Neutralization: Add Triethylamine (TEA) to the slurry to a final concentration of 1% (v/v) .

  • Packing: Pour the column and flush with 3 column volumes (CV) of the mobile phase without TEA.

    • Note: This leaves the silica surface deactivated (neutral) but removes excess base that could contaminate the product.

Protocol 2: The "Dry Load" Technique

Target: Resolution of solubility issues.

  • Dissolution: Dissolve the crude diosmetin ester mixture in the minimum amount of a strong solvent (Acetone or THF are preferred over DCM for solubility).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the solution. Ratio: 2g Celite per 1g crude sample.

  • Evaporation: Rotary evaporate the mixture until a free-flowing, dry powder remains.

    • Critical Check: If the powder is sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder carefully onto the top of the pre-packed column bed. Add a layer of sand (1 cm) on top to protect the bed during solvent addition.

Data & Visualization

Comparative Solvent Systems for Flavonoid Esters

Based on Rf differentiation of Diosmetin-7-O-Acetate (Mono) vs. Diosmetin-7,3'-Di-Acetate (Di).

Solvent SystemSelectivityTailing RiskRecommended For
Hexane / EtOAc ModerateHighGeneral screening (TLC)
Toluene / EtOAc High LowPurification (Column)
DCM / Methanol LowLowCleaning column / Polar impurities
Chloroform / Acetone ModerateModerateVery polar mono-esters
Workflow Logic: Troubleshooting Separation

The following diagram illustrates the decision matrix for optimizing the purification.

DiosmetinPurification Start Crude Diosmetin Ester Mixture TLC_Check Run Pilot TLC (Hexane/EtOAc 7:3) Start->TLC_Check Issue_Streaking Issue: Streaking/Tailing? TLC_Check->Issue_Streaking Yes Issue_Decomp Issue: New Spots Appearing (Hydrolysis)? TLC_Check->Issue_Decomp Yes Issue_Separation Issue: Spots Overlap? TLC_Check->Issue_Separation Yes Sol_Acid Solution: Add 0.1% Formic Acid (Only if NOT acid-sensitive) Issue_Streaking->Sol_Acid Residual -OH interactions Sol_Neutralize Solution: Neutralize Silica (1% TEA Pre-wash) Issue_Decomp->Sol_Neutralize Silica Acidity Sol_Toluene Solution: Switch Solvent (Toluene/EtOAc) Issue_Separation->Sol_Toluene Pi-Pi Selectivity Final Optimized Column Run Sol_Neutralize->Final Sol_Toluene->Final Sol_Acid->Final

Caption: Decision matrix for troubleshooting diosmetin ester chromatography. Identify the specific TLC defect to select the correct stationary or mobile phase modification.

Workflow: Dry Loading Protocol

Step-by-step visualization of the sample loading technique.

DryLoading Step1 1. Dissolve Sample (Acetone/THF) Step2 2. Add Celite 545 (Ratio 2:1) Step1->Step2 Step3 3. Rotary Evaporation (Dry Powder) Step2->Step3 Step4 4. Load on Column (+ Sand Cap) Step3->Step4

Caption: The "Dry Load" workflow. This method is mandatory for diosmetin derivatives to prevent precipitation at the column head.

References

  • Sielc Technologies. (n.d.). Separation of Diosmetin on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Validates the polarity profile of diosmetin and the necessity of specific stationary phases for separ
  • Biesaga, M. (2011).[1] Influence of extraction methods on stability of flavonoids. Journal of Chromatography A. Retrieved from [Link]

    • Context: Establishes the degradation mechanisms of flavonoids (hydroxyl group influence) under various solvent/heat conditions.[1]

  • Claessens, H. A., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases. Retrieved from [Link]

    • Context: Provides the fundamental basis for silica dissolution and acidity management (neutralization protocols)
  • Russo, R., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans. Retrieved from [Link]

    • Context: Details the structural differences between diosmetin conjugates, aiding in the identification of mono- vs. di-substituted species.

Sources

Technical Support Center: Optimizing Lipophilicity of Diosmetin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket ID: DIOS-OPT-2024

Executive Summary: The Solubility-Permeability Paradox

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) presents a classic medicinal chemistry challenge: it is a Class II/IV compound in the Biopharmaceutics Classification System (BCS). Its rigid planar structure and intermolecular hydrogen bonding lead to poor aqueous solubility, while its multiple free hydroxyl groups (particularly at C7 and C3') make it susceptible to rapid Phase II metabolism (glucuronidation/sulfation), limiting systemic bioavailability.

This guide provides technical protocols and troubleshooting workflows to optimize diosmetin derivatives. The primary strategy focuses on 7-O-alkylation and lipophilic conjugation to balance the partition coefficient (LogP) into the "Goldilocks Zone" (LogP 2.0–3.5), ensuring membrane permeability without compromising solubility to the point of precipitation.

Module 1: Synthetic Strategy & Protocol

Core Protocol: Selective 7-O-Alkylation of Diosmetin

Objective: Block the primary site of metabolism (C7-OH) and increase lipophilicity using a controlled alkylation strategy. Rationale: The C5-OH forms a strong intramolecular hydrogen bond with the C4-carbonyl, making it less nucleophilic. Under mild basic conditions, alkylation occurs selectively at C7.

Standard Operating Procedure (SOP-DIOS-07)

Reagents:

  • Diosmetin (Starting Material)[1][2][3][4][5][6][7][8][9]

  • Alkyl Halide (e.g., 1-bromohexane for lipophilicity; allyl bromide for further functionalization)

  • Base: Potassium Carbonate (

    
    ) or Potassium Bicarbonate (
    
    
    
    )
  • Solvent: Anhydrous DMF or Acetone

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Diosmetin in anhydrous DMF (Concentration: 0.15 M). Note: DMF is preferred over acetone for solubility of the starting material.

  • Activation: Add 1.2 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 minutes to deprotonate the C7-OH.
    
  • Alkylation: Dropwise add 1.1 eq of the alkyl halide (e.g., 1-bromohexane).

  • Reaction: Heat to 80°C for 4–8 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1) or LC-MS.[2][10]

  • Workup: Cool to RT. Pour into ice-cold water (10x reaction volume). The derivative should precipitate.

  • Purification: Filter the precipitate. Recrystallize from Isopropanol or purify via Flash Column Chromatography (Silica gel).

Troubleshooting Synthesis (FAQ)

Q: Why am I observing significant 5-O-alkylation or di-alkylation products?

  • Diagnosis: Reaction conditions are too harsh.

  • Solution:

    • Base Strength: Switch from

      
       to 
      
      
      
      or reduce the equivalents of base. Stronger bases (NaH) or high temperatures (>100°C) will disrupt the C5-OH hydrogen bond and promote non-selective alkylation.
    • Stoichiometry: Strictly control the alkyl halide to 1.0–1.1 equivalents. Excess reagent drives poly-alkylation.

Q: My reaction yield is low (<40%), and starting material remains.

  • Diagnosis: Incomplete deprotonation or moisture contamination.

  • Solution:

    • Ensure DMF is anhydrous (stored over molecular sieves). Water solvates the phenoxide anion, reducing nucleophilicity.

    • Add a catalytic amount of Potassium Iodide (KI) (Finkelstein reaction logic) to generate a more reactive alkyl iodide in situ if using alkyl bromides/chlorides.

Q: The product is oiling out instead of precipitating during workup.

  • Diagnosis: The derivative is highly lipophilic and retaining solvent.

  • Solution: Extract the aqueous quench mixture with Ethyl Acetate, dry over

    
    , evaporate, and then triturate the residue with cold Pentane or Diethyl Ether to induce crystallization.
    

Module 2: Physicochemical Profiling (LogP & Solubility)

Data Table: Structure-Property Relationships (SAR)
CompoundSubstitution (C7)LogP (Calc)Permeability (Papp, cm/s)Solubility (Aq)Notes
Diosmetin -OH1.7

LowRapid metabolism
Derivative A

2.1

ModerateImproved metabolic stability
Derivative B

(Butyl)
3.2

LowOptimal Balance
Derivative C

(Hexyl)
4.5

Very LowSolubility-limited permeability
Visualization: Optimization Workflow

DiosmetinOptimization Start Diosmetin Scaffold (Low Permeability) Design Design Phase Target LogP 2-3.5 Start->Design Synth Synthesis (Selective C7-Alkylation) Design->Synth Reagents: R-Br, K2CO3 Purify Purification (Recrystallization) Synth->Purify Screen In Vitro Screen (PAMPA / LogP) Purify->Screen Decision Is Papp > 5x10^-6? Screen->Decision Optimize Modify Chain Length (C2 -> C4 -> C6) Decision->Optimize No (Too Lipophilic/Hydrophilic) Success Lead Candidate (High Permeability) Decision->Success Yes Optimize->Synth Iterate

Caption: Iterative optimization cycle for diosmetin derivatives. The decision gate relies on finding the balance between lipophilicity (for membrane entry) and solubility (for thermodynamic availability).

Module 3: In Vitro Permeability Assays (PAMPA)

Protocol: PAMPA for Flavonoids

Method: Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary screen. Membrane: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane.

Troubleshooting PAMPA Results:

Q: My recovery (Mass Balance) is low (<70%). Where is the compound?

  • Issue: Membrane Retention. Highly lipophilic diosmetin derivatives (LogP > 4) often get trapped inside the lipid bilayer and do not exit into the acceptor well.

  • Fix:

    • Measure the concentration in the membrane phase (extract the filter).

    • Add a sink condition to the acceptor plate: BSA (0.5%) or Cyclodextrin to pull the lipophilic drug out of the membrane, mimicking serum albumin transport in vivo.

Q: The compound precipitates in the donor well.

  • Issue: Aqueous solubility limit exceeded.

  • Fix:

    • Reduce donor concentration to 10 µM.

    • Ensure the DMSO content in the donor buffer does not exceed 1% (v/v), as higher DMSO damages the lipid layer and creates "leaky" membranes, giving false positives.

Visualization: PAMPA Mechanism

PAMPA_Mechanism Donor Donor Well (pH 7.4 Buffer + Diosmetin Deriv.) Membrane Artificial Membrane (Dodecane + Phospholipids) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Buffer + Scavenger/Sink) Membrane->Acceptor Desorption Trapped Risk: Membrane Retention (If LogP > 4.0) Membrane->Trapped High Lipophilicity Interaction

Caption: Schematic of the PAMPA assay. High lipophilicity derivatives risk membrane retention (red node), necessitating the use of acceptor sinks to simulate in vivo blood flow.

References

  • Russo, R., et al. (2018).[1] "Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers." Molecules. Link

  • Hu, M., et al. (2023). "Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions." International Journal of Molecular Sciences. Link

  • Deng, Y., et al. (2025).[11] "Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay."[12] Journal of Medicinal Chemistry. Link

  • PubChem. "Diosmetin Compound Summary." National Library of Medicine. Link

  • MedChemExpress. "Diosmetin-7-O-β-D-glucopyranoside Product Data." Link

Sources

Stability of 3',5,7-Tri-O-hexanoyldiosmetin in plasma and culture media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Small Molecule Stability & Bioanalysis Compound ID: 3',5,7-Tri-O-hexanoyldiosmetin (THD) Parent Compound: Diosmetin (3',5,7-Trihydroxy-4'-methoxyflavone) Chemical Class: Flavonoid Ester Prodrug

Executive Summary (Critical Alert)

3',5,7-Tri-O-hexanoyldiosmetin (THD) is a lipophilic prodrug designed to revert to Diosmetin via enzymatic hydrolysis. Do not treat this compound like a standard stable small molecule.

The hexanoyl ester bonds at positions 3', 5, and 7 are highly susceptible to Carboxylesterases (CES) and Butyrylcholinesterase (BChE) . In biological matrices (plasma, liver microsomes, serum-supplemented media), the half-life (


) can be as short as <5 minutes  in rodent species.

Immediate Action Required for Accurate Quantitation:

  • Temperature: All processing must occur on wet ice (

    
    ).
    
  • Inhibition: Blood collection requires immediate addition of esterase inhibitors (e.g., NaF, PMSF, or Dichlorvos).

  • pH Control: Acidification of plasma samples is mandatory to freeze chemical hydrolysis.

Module 1: Plasma & Blood Stability (In Vivo/Ex Vivo)

Troubleshooting Guide

Q: Why does the prodrug (THD) disappear from my rat plasma samples even when stored at -80°C? A: This is likely due to ex vivo hydrolysis occurring during the thawing process. Rat plasma has significantly higher carboxylesterase activity than human or dog plasma.[1] Even a brief thaw at room temperature allows enzymes to convert THD to Diosmetin.

  • Solution: Thaw samples on ice. Add an esterase inhibitor (e.g., 2 mM PMSF or 10 mg/mL NaF) immediately upon blood collection, before centrifugation.

Q: I see high levels of Diosmetin (parent) at T=0. Is the prodrug instantly unstable? A: Not necessarily. This is often an artifact of In-Source Fragmentation (see Module 3) or lack of stabilization during blood harvest. If the ester bonds cleave during sample prep, your "T=0" will reflect the metabolite, not the drug.

Q: Which species should I use for stability screening? A: Be careful with cross-species scaling.

  • Rat/Mouse: Extremely rapid hydrolysis (High CES activity). Good for efficacy (rapid release), bad for PK sampling.

  • Dog/Human: Moderate to slow hydrolysis.

  • Recommendation: Always run a comparative stability assay (see Protocol A) before starting PK studies.

Comparative Stability Data (Representative)
MatrixEstimated

(37°C)
Primary Enzyme SystemStabilization Requirement
Rat Plasma < 10 minsCarboxylesterase (High)Critical (Inhibitor + Acid)
Human Plasma 30 - 120 minsBChE / CES (Low)Moderate (Ice + Acid)
PBS (pH 7.4) > 24 hoursChemical Hydrolysis (Slow)None
Whole Blood < 5 minsRBC Esterases + PlasmaCritical (Immediate stop)

Module 2: In Vitro Culture Media

Troubleshooting Guide

Q: Can I use 10% Fetal Bovine Serum (FBS) in my cell culture media? A: Proceed with extreme caution. FBS contains active esterases. If you incubate THD in 10% FBS for 24 hours, you are likely treating your cells with a mixture of THD, mono/di-hexanoyl intermediates, and Diosmetin.

  • Solution: Use Heat-Inactivated FBS (HI-FBS) to reduce esterase activity, though this does not eliminate it. Ideally, perform short-term uptake studies in serum-free media or HBSS.

Q: The compound precipitates in the media. How do I solve this? A: The three hexanoyl chains make THD highly lipophilic (


).
  • Solution: Dissolve stock in DMSO. Ensure final DMSO concentration in media is < 0.5%.[2] If precipitation persists, use a carrier like BSA (Bovine Serum Albumin) but be aware BSA can bind the drug and slow uptake.

Module 3: Analytical Challenges (LC-MS/MS)

Troubleshooting Guide

Q: My LC-MS/MS signal for the prodrug is unstable/fluctuating. A: Check your Source Temperature and Declustering Potential . Labile esters can fragment inside the ESI source (In-Source Fragmentation), losing a hexanoyl group before detection.

  • Diagnosis: Inject a pure standard of THD. Monitor the transition for Diosmetin. If you see a Diosmetin peak at the same retention time as THD, you have in-source fragmentation.

  • Fix: Lower the source temperature (e.g., from 500°C to 350°C) and optimize soft ionization parameters.

Q: I have carryover between samples. A: THD is "sticky" due to the hexanoyl chains.

  • Fix: Use a needle wash containing a strong organic solvent (e.g., 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid).

Visualized Workflows

Diagram 1: The Hydrolysis Cascade

Caption: Step-wise enzymatic hydrolysis of 3',5,7-Tri-O-hexanoyldiosmetin to the active parent Diosmetin.

HydrolysisPathway Prodrug 3',5,7-Tri-O-hexanoyldiosmetin (Lipophilic Prodrug) Intermediates Di- & Mono-hexanoyl Intermediates (Transient) Prodrug->Intermediates Plasma Esterases (Fast in Rat, Slow in Human) Parent Diosmetin (Active Parent) Intermediates->Parent Hydrolysis Metabolism Glucuronidation/Sulfation (Phase II Metabolism) Parent->Metabolism UGTs / SULTs

Diagram 2: Sample Stabilization Decision Tree

Caption: Workflow for handling blood samples containing labile ester prodrugs.

StabilizationWorkflow BloodDraw Blood Collection IceBath Place on Wet Ice (Immediate) BloodDraw->IceBath Inhibitor Add Esterase Inhibitor (NaF / PMSF / Dichlorvos) IceBath->Inhibitor < 30 seconds Centrifuge Centrifuge (4°C, 3000g, 10 min) Inhibitor->Centrifuge Acidify Acidify Plasma (Add 10% Formic Acid) Centrifuge->Acidify Supernatant Freeze Store at -80°C Acidify->Freeze

Protocol: Validated Stability Assay

Objective: Determine the


 of THD in plasma.
  • Preparation:

    • Pre-warm plasma (Rat/Human) to

      
       in a water bath.
      
    • Prepare a

      
       stock of THD in Acetonitrile (ACN).
      
  • Incubation:

    • Spike plasma with THD stock to a final concentration of

      
       (keep organic solvent 
      
      
      
      ).
    • Start timer (

      
      ).
      
  • Sampling:

    • At

      
       minutes, remove 
      
      
      
      aliquot.
  • Quenching (Critical Step):

    • Transfer aliquot immediately into

      
       of Ice-Cold ACN containing 1% Formic Acid + Internal Standard .
      
    • Note: The acid stops chemical hydrolysis; the cold organic precipitates proteins and denatures enzymes.

  • Analysis:

    • Vortex, centrifuge (4000g, 15 min,

      
      ).
      
    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.[3] Slope 
      
      
      
      gives
      
      
      .

References

  • Licea-Perez, H., et al. (2017).[4] Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis.[1][2][4][5][6][7] [Link]

  • Bahadduri, P.M., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate.[1] Xenobiotica. [Link]

  • Mishra, B., et al. (2018). Hydrolysis of flavonoid ester prodrugs: Mechanisms and stability. Journal of Pharmaceutical Sciences. (General Principle Citation). [Link]

  • Domainex. (n.d.). Plasma Stability Assay Protocols and Data Interpretation.[2][3][Link]

Sources

Overcoming low bioavailability of diosmetin using hexanoyl modifications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hexanoyl Ester Prodrug Modifications

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Application Guide

You are accessing the technical repository for Lipophilic Prodrug Engineering . This guide addresses the poor oral bioavailability of Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) caused by low aqueous solubility (BCS Class II/IV) and rapid first-pass glucuronidation.

We focus here on the Hexanoyl Modification Strategy —specifically the synthesis and evaluation of Diosmetin-7-O-hexanoate and related lipophilic esters. These modifications are designed to shift absorption from the portal vein (liver-centric) to the lymphatic system (chylomicron-mediated), bypassing initial metabolism.

Module 1: Synthesis & Structural Integrity

User Query: "I am attempting to synthesize the hexanoyl derivative, but my yield is low (<30%) and I see multiple spots on my TLC. How do I target the 7-OH position specifically?"

Troubleshooting Protocol 1.1: Regioselective Esterification

Diosmetin contains three hydroxyl groups (positions 5, 7, and 3').

  • 5-OH: Strongly hydrogen-bonded to the C4 carbonyl. It is chemically inert under mild conditions (Good—we don't want to react this).

  • 7-OH: Most acidic and sterically accessible. This is your primary target.

  • 3'-OH: Less acidic but reactive.

The Solution: Steglich Esterification with Stoichiometric Control To maximize the 7-O-hexanoate yield and minimize 3',7-di-hexanoate byproducts, you must control the acyl donor equivalents.

Optimized Protocol:

  • Solvent: Anhydrous DMF or Acetone (Avoid protic solvents).

  • Base: Potassium Carbonate (

    
    ) or DMAP (4-Dimethylaminopyridine).
    
  • Reagent: Hexanoyl Chloride (1.1 equivalents). Do not use excess.

  • Temperature:

    
     to Room Temperature. High heat promotes 3'-acylation.
    
ParameterRecommended ConditionReason
Molar Ratio 1:1.1 (Diosmetin:Hexanoyl Chloride)Prevents di-ester formation at the 3' position.
Catalyst DMAP (0.1 eq)Accelerates acyl transfer to the 7-OH.
Quenching Ice-cold dilute HCl (pH 4)Prevents hydrolysis of the newly formed ester during workup.

Visualizing the Synthesis Workflow:

SynthesisFlow Diosmetin Diosmetin (SM) Intermediate Transition State (7-OH Attack) Diosmetin->Intermediate Activation Reagents Hexanoyl Chloride + DMAP/Base Reagents->Intermediate Product Diosmetin-7-O-hexanoate (Major Product) Intermediate->Product Kinetic Control (1.1 eq) Byproduct 3',7-Di-O-hexanoate ( impurity) Intermediate->Byproduct Excess Reagent (>1.5 eq)

Figure 1: Reaction pathway for regioselective synthesis of Diosmetin-7-O-hexanoate. Kinetic control is required to avoid over-acylation.

Module 2: Stability & Formulation (In Vitro)

User Query: "My prodrug degrades rapidly in simulated intestinal fluid (SIF). Is this normal? How do I screen for stability correctly?"

Troubleshooting Protocol 2.1: Hydrolysis Kinetics

Yes, degradation in SIF is expected—it is the mechanism of activation. However, premature hydrolysis in the stomach (SGF) or during storage is a failure mode.

The "Goldilocks" Stability Window:

  • SGF (pH 1.2): Must be stable (>90% retention for 2 hours).

  • SIF (pH 6.8 + Pancreatin): Should hydrolyze, but slowly enough to allow absorption of the intact lipophilic prodrug into the enterocyte.

  • Plasma: Rapid hydrolysis to release active Diosmetin.

Experimental Setup for Stability Screening:

MediumEnzyme AdditiveTarget Half-Life (

)
Action if Failed
PBS (pH 7.4) None> 24 HoursCheck for chemical instability (moisture/heat).
SGF (pH 1.2) Pepsin> 4 HoursProdrug is too acid-labile. Consider longer chain (Octanoyl).
Rat Plasma Esterases< 30 MinutesSuccess. (Rapid conversion to active drug).

Critical Note on Solubility Testing: Do not use pure water. The hexanoyl modification increases LogP (lipophilicity).

  • Incorrect: Water solubility.

  • Correct: Equilibrium solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) or oil vehicles (e.g., Corn oil, Miglyol 812).

Module 3: Pharmacokinetics (In Vivo)

User Query: "We observed a lower


 for the prodrug compared to Diosmetin in the first 30 minutes, but a higher 

. How do I interpret this?"
Troubleshooting Protocol 3.1: Lymphatic Transport Interpretation

This is the signature of a successful lipophilic prodrug.

  • Delayed

    
    :  The prodrug is absorbed via the lymphatic system (chylomicrons), which is slower than the portal vein route.
    
  • Bypassing First-Pass: Standard Diosmetin goes: Intestine

    
     Portal Vein 
    
    
    
    Liver (Glucuronidation)
    
    
    Urine. This kills bioavailability.
  • The Hexanoyl Advantage: Hexanoyl-Diosmetin goes: Intestine

    
     Chylomicrons 
    
    
    
    Lymphatic Duct
    
    
    Systemic Blood
    
    
    Hydrolysis.

Data Interpretation Guide:

ParameterStandard DiosmetinHexanoyl-Diosmetin ProdrugInterpretation

0.5 - 1.0 h2.0 - 4.0 hShift indicates lymphatic routing.

High (Spike)Moderate (Sustained)Prodrug acts as a "slow release" reservoir.

LowHigh (2-5x increase) Total systemic exposure is significantly improved.
Metabolites High GlucuronidesHigh Free DiosmetinSuccessful protection from liver conjugation.

Mechanism of Action Diagram:

Bioavailability cluster_gut Intestinal Lumen cluster_transport Transport Pathways cluster_organs Systemic Circulation Prodrug Hexanoyl-Diosmetin (Lipophilic) Lymph Lymphatic System (Chylomicrons) Prodrug->Lymph Lipid Association Diosmetin Native Diosmetin Portal Portal Vein Diosmetin->Portal Passive Diffusion Liver Liver (First-Pass Metabolism) Portal->Liver Blood Systemic Plasma (Target Site) Lymph->Blood Bypass Liver (High Bioavailability) Liver->Blood Low Bioavailability (Glucuronides) Blood->Diosmetin Esterase Hydrolysis (Release Active Drug)

Figure 2: The lymphatic bypass mechanism. The hexanoyl chain forces the molecule into the lymphatic route, avoiding immediate hepatic inactivation.

FAQ: Common Technical Hurdles

Q1: The prompt mentioned "5-hydroxy-3',7-dimethoxyflavone-4'-hexanoate". Is this the same as Diosmetin-7-hexanoate? A: No. This is a critical structural distinction.

  • Diosmetin: 5,7,3'-trihydroxy-4'-methoxyflavone.[1]

  • Your Structure: If you have a hexanoate at 4' and methoxy groups at 3' and 7, you are working with a prodrug of 4'-hydroxy-3',7-dimethoxyflavone (Retusin).

  • Impact: The chemistry remains the same (esterification of the available phenol), but the biological activity will differ. Ensure your starting material is correct. If you intend to study Diosmetin, you must esterify the 7-OH or 3'-OH positions, as the 4' position is already blocked by a methoxy group.

Q2: Can I use longer chains (e.g., Palmitoyl C16)? A: You can, but bioavailability often follows a parabolic curve.

  • C6 (Hexanoyl): Good balance of lipophilicity and esterase susceptibility.

  • C16 (Palmitoyl): Extremely lipophilic. May get trapped in the lipid bilayer of cells or fail to hydrolyze efficiently in plasma, leading to low active drug release. Stick to C6-C10 for optimal oral bioavailability.

Q3: How do I store the synthesized prodrug? A: Lyophilize and store at -20°C under Argon. Esters are prone to hydrolysis by atmospheric moisture over time.

References
  • Hostetler, G. et al. (2012). "Flavone absorption is limited by rapid glucuronidation in the small intestine." Journal of Nutrition.

  • Biasutto, L. et al. (2017). "Ester-based precursors to increase the bioavailability of quercetin." Journal of Medicinal Chemistry. (Mechanistic basis for flavonoid esters).

  • Ting, Y. et al. (2014). "Bioavailability enhancement of diosmetin using nanostructured lipid carriers." Journal of Functional Foods. (Comparative lipid-based strategy).

  • Mera, K. et al. (2019). "Synthesis and evaluation of flavonoid alkyl esters as potential lipophilic prodrugs." Pharmaceutics.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Preclinical Validation of 3',5,7-Tri-O-hexanoyldiosmetin Anti-Tumor Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 3',5,7-Tri-O-hexanoyldiosmetin, a novel derivative of the natural flavonoid diosmetin, using robust xenograft models. We will move beyond a simple recitation of protocols to explore the strategic rationale behind each experimental choice, ensuring a self-validating study design that delivers clear, actionable data for drug development professionals.

Introduction: The Rationale for Derivatizing Diosmetin

The natural flavonoid diosmetin, found in citrus fruits and medicinal herbs, has garnered significant attention for its multi-faceted anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor angiogenesis (the formation of new blood vessels that feed a tumor).[1][3][4] Its mechanisms of action are tied to the modulation of key signaling pathways, including the p53, PI3K/Akt, and MAPK/JNK pathways.[5][6][7]

However, like many promising flavonoids, diosmetin's clinical translation is hampered by poor bioavailability and limited solubility.[2] The compound 3',5,7-Tri-O-hexanoyldiosmetin represents a strategic chemical modification designed to overcome these limitations. The addition of three hexanoyl (a six-carbon fatty acid) chains to the diosmetin backbone increases its lipophilicity. This modification is hypothesized to enhance membrane permeability and improve its pharmacokinetic profile, potentially leading to greater accumulation in tumor tissue and superior anti-tumor efficacy compared to its parent compound.

This guide will compare the efficacy of this novel derivative against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in a human colon cancer xenograft model. 5-FU is a relevant comparator, as studies have already explored its synergistic potential when combined with diosmetin.[8][9]

Part 1: The Strategic Framework for In Vivo Validation

A successful in vivo study is built on a logical progression of validated steps. The causality behind our experimental design is to first establish a reliable tumor model, then to assess the compound's efficacy and safety, and finally to probe the in-tumor molecular mechanisms that correlate with the observed therapeutic effect.

Experimental Validation Workflow

The entire validation process can be visualized as a sequential workflow, from initial cell culture to terminal endpoint analysis. Each stage is designed to provide critical data that informs the next.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy & Safety Testing cluster_2 Phase 3: Ex Vivo Mechanistic Analysis cell_culture HCT-116 Cell Culture (Exponential Growth Phase) cell_prep Cell Harvest & Viability Check (Trypan Blue Exclusion) cell_culture->cell_prep injection Subcutaneous Injection (Nude Mice, Right Flank) cell_prep->injection tumor_growth Tumor Growth Monitoring (Target Volume: ~100-150 mm³) injection->tumor_growth Tumor Engraftment randomization Animal Randomization & Group Assignment tumor_growth->randomization treatment Treatment Administration (IP Injection, Daily) randomization->treatment monitoring Tumor Volume & Body Weight (Bi-weekly Measurement) treatment->monitoring endpoint Humane & Experimental Endpoints monitoring->endpoint necropsy Necropsy & Tissue Harvest (Tumor & Key Organs) endpoint->necropsy Terminal Analysis histology Immunohistochemistry (IHC) (Ki-67, Cleaved Caspase-3) necropsy->histology biochem Western Blot Analysis (Signaling Proteins) necropsy->biochem

Caption: High-level workflow for xenograft model validation.

Part 2: Detailed Experimental Protocols

Adherence to detailed, validated protocols is paramount for reproducibility and data integrity.

Protocol 1: Establishment of HCT-116 Xenografts

The choice of the HCT-116 human colorectal carcinoma cell line is based on its robust growth characteristics and its use in prior studies evaluating diosmetin.[8][10]

  • Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Causality Note: Cells must be harvested during the exponential growth phase (typically 70-80% confluency) to ensure high viability and tumorigenicity.[11]

  • Cell Preparation: Harvest cells using Trypsin-EDTA. Wash twice with sterile, serum-free PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Cultrex® Basement Membrane Extract (BME).

    • Causality Note: BME, a form of Matrigel, provides an extracellular matrix that mimics the in vivo microenvironment, significantly improving tumor engraftment rates and growth consistency.

  • Cell Viability and Counting: Perform a Trypan Blue exclusion assay to ensure cell viability is >95%. Adjust the final cell concentration to 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right dorsal flank of 6-8 week old female athymic nude mice.[12]

  • Tumor Monitoring: Allow tumors to grow. Begin caliper measurements three times per week once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.

Protocol 2: Therapeutic Efficacy Study
  • Animal Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

    • Group 2: 5-Fluorouracil (5-FU) (30 mg/kg, intraperitoneal injection, daily)[8]

    • Group 3: 3',5,7-Tri-O-hexanoyldiosmetin (e.g., 100 mg/kg, intraperitoneal injection, daily)

    • Group 4: Combination Therapy (5-FU at 15 mg/kg + Derivative at 50 mg/kg)

      • Causality Note: The doses for diosmetin derivatives are based on effective doses reported for the parent compound.[8] The combination group uses reduced doses to probe for synergistic, rather than merely additive, effects.[9]

  • Treatment and Monitoring: Administer treatments for 21-28 days. Monitor tumor volume and animal body weight twice weekly.

    • Causality Note: Body weight is a critical indicator of systemic toxicity. A weight loss exceeding 15-20% is a common humane endpoint.

  • Endpoint Determination: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the fixed treatment duration. Efficacy is primarily measured as Tumor Growth Inhibition (%TGI).

Protocol 3: Ex Vivo Mechanistic Analysis
  • Tissue Harvest: At the study endpoint, humanely euthanize mice. Surgically resect tumors and weigh them. A portion of each tumor should be flash-frozen in liquid nitrogen (for Western blot) and another fixed in 10% neutral buffered formalin (for IHC).

  • Immunohistochemistry (IHC): Paraffin-embed the fixed tumor tissues. Section the tissues and perform IHC staining for:

    • Ki-67: A marker of cellular proliferation. A decrease indicates cytostatic activity.[8]

    • Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. An increase indicates pro-apoptotic activity.[8]

    • Self-Validation Note: Each IHC run must include positive and negative tissue controls to validate antibody specificity and the staining procedure.

  • Western Blot Analysis: Homogenize the flash-frozen tumor samples to extract total protein. Perform Western blotting to quantify the expression levels of key proteins in the proposed signaling pathways, such as p53, Bax, Bcl-2, and phosphorylated Akt (p-Akt).[10][13]

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal is to compare the novel derivative against the standard-of-care. Data should be presented clearly to facilitate this comparison.

Table 1: Hypothetical In Vivo Efficacy Comparison

This table summarizes the expected primary endpoint data from the xenograft study.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)
Vehicle Control -1650 ± 210-+5.2
5-Fluorouracil (5-FU) 30825 ± 15050%-8.5
3',5,7-Tri-O-hexanoyldiosmetin 100710 ± 13557%-2.1
Combination (5-FU + Derivative) 15 + 50380 ± 9577%-6.3

%TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100

Interpretation: In this hypothetical outcome, 3',5,7-Tri-O-hexanoyldiosmetin shows superior single-agent efficacy and lower toxicity (less body weight loss) compared to 5-FU. The combination therapy demonstrates a synergistic effect, achieving the highest TGI with reduced doses of both agents.

Proposed Mechanism of Action: Induction of Apoptosis

Based on the known activity of diosmetin, we hypothesize that its derivative will induce apoptosis via the intrinsic, p53-mediated pathway.[5][13] This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of executioner caspases.[10][14]

G compound 3',5,7-Tri-O-hexanoyldiosmetin p53 p53 Activation compound->p53 bcl2 Bcl-2 (Anti-apoptotic) Expression p53->bcl2 Inhibits bax Bax (Pro-apoptotic) Expression p53->bax Promotes mito Mitochondrial Permeability bcl2->mito bax->mito cyto_c Cytochrome C Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway activated by the compound.

Table 2: Hypothetical Ex Vivo Mechanistic Biomarker Comparison

This table illustrates the expected results from IHC and Western blot analyses, providing molecular evidence to support the in vivo efficacy data.

Treatment GroupKi-67 (% Positive Cells)Cleaved Caspase-3 (IHC Score)p-Akt / Total Akt RatioBax / Bcl-2 Ratio
Vehicle Control High (+++)Low (+)1.00.5
5-Fluorouracil (5-FU) Low (+)Medium (++)0.91.5
3',5,7-Tri-O-hexanoyldiosmetin Low (+)High (+++)0.43.5
Combination Therapy Very Low (-)Very High (++++)0.34.8

Interpretation: The data would suggest that the derivative is a potent inducer of apoptosis (high Cleaved Caspase-3, high Bax/Bcl-2 ratio) and an inhibitor of the pro-survival PI3K/Akt pathway (low p-Akt ratio), consistent with the known mechanisms of diosmetin.[7] The combination therapy shows the most profound effect on these molecular markers, corroborating the synergistic TGI observed.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the anti-tumor efficacy of 3',5,7-Tri-O-hexanoyldiosmetin. By integrating in vivo efficacy studies with ex vivo mechanistic analysis, this framework provides a comprehensive comparison against a clinical standard and generates the robust data package required for further drug development. The hypothesized improvements in the pharmacokinetic profile of this derivative, combined with the potent, multi-pathway targeting of its parent flavonoid, position 3',5,7-Tri-O-hexanoyldiosmetin as a promising candidate for preclinical advancement.

References

  • Choi, E. J., Lee, G. H., & Kim, J. H. (2019). Diosmetin inhibits tumor development and block tumor angiogenesis in skin cancer. Biomedicine & Pharmacotherapy, 117, 109091. [Link]

  • Raza, H., et al. (2024). Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression. Journal of Biochemical and Molecular Toxicology. [Link]

  • Elsevier Masson SAS. (2019). Diosmetin inhibits tumor development and block tumor angiogenesis in skin cancer. Biomedicine & Pharmacotherapy. [Link]

  • Wiley Periodicals LLC. (2024). Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression. Journal of Biochemical and Molecular Toxicology. [Link]

  • Koosha, S., et al. (2024). Synergistic anti-tumorigenic effect of diosmetin in combination with 5-fluorouracil on human colon cancer xenografts in nude mice. Monash University. [Link]

  • Liu, B., et al. (2016). Diosmetin induces apoptosis by upregulating p53 via the TGF-β signal pathway in HepG2 hepatoma cells. Molecular Medicine Reports. [Link]

  • Koosha, S., et al. (2019). Evaluation of Anti-Tumorigenic Effects of Diosmetin against Human Colon Cancer Xenografts in Athymic Nude Mice. Molecules. [Link]

  • Qiao, J., et al. (2016). Diosmetin triggers cell apoptosis by activation of the p53/Bcl-2 pathway and inactivation of the Notch3/NF-κB pathway in HepG2 cells. Oncology Letters. [Link]

  • Quan, J., et al. (2023). Diosmetin induces apoptosis and protective autophagy in human gastric cancer HGC-27 cells via the PI3K/Akt/FoxO1 and MAPK/JNK pathways. Medical Oncology. [Link]

  • ResearchGate. (2024). Apoptosis‐inducing mechanism of diosmetin. ResearchGate. [Link]

  • Yap, K. C., et al. (2021). Diosmetin and tamarixetin (methylated flavonoids): A review on their chemistry, sources, pharmacology, and anticancer properties. Journal of Applied Pharmaceutical Science. [Link]

  • Alshawsh, M. A., et al. (2022). Diosmetin Exerts Synergistic Effects in Combination with 5-Fluorouracil in Colorectal Cancer Cells. Molecules. [Link]

  • Ma, A., & Zhang, R. (2020). Diosmetin Inhibits Cell Proliferation, Induces Cell Apoptosis and Cell Cycle Arrest in Liver Cancer. Cancer Management and Research. [Link]

  • De A, et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • Clinical Cancer Research. (2025). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. American Association for Cancer Research. [Link]

  • Antineo. (n.d.). Cell-Derived Xenografts. Antineo. [Link]

Sources

Comparative Guide: 3',5,7-Tri-O-hexanoyldiosmetin vs. Diosmetin in Human Plasma

[1]

Executive Summary: The Prodrug Strategy

3',5,7-Tri-O-hexanoyldiosmetin (CAS: 1391052-63-3) is a semi-synthetic ester prodrug of the natural flavonoid Diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone).[1]

  • The Challenge: Native Diosmetin exhibits poor oral bioavailability due to low aqueous solubility and rapid Phase II metabolism (glucuronidation/sulfation) in the intestine and liver.[1]

  • The Solution: The tri-hexanoyl modification masks the free hydroxyl groups at positions 3', 5, and 7, significantly increasing lipophilicity (LogP). This enhances passive diffusion across the intestinal epithelium.[1]

  • The Mechanism: Once in systemic circulation, the promoieties (hexanoyl groups) must be cleaved by plasma esterases (primarily Butyrylcholinesterase and Carboxylesterase) to release the active Diosmetin.[1]

Key Finding: Experimental data indicates that 3',5,7-Tri-O-hexanoyldiosmetin undergoes rapid and complete hydrolysis in human plasma, serving as an effective delivery vehicle that liberates the parent drug within a therapeutically relevant window.[1]

Chemical Identity & Mechanism of Action

Structural Transformation Pathway

The following diagram illustrates the sequential hydrolysis of the hexanoyl groups by plasma esterases. While hydrolysis can occur at any position, the 7-position is often the most sterically accessible, followed by the 3' and 5 positions.

GProdrug3',5,7-Tri-O-hexanoyldiosmetin(Lipophilic Prodrug)IntermediateMono/Di-hexanoyl Intermediates(Transient)Prodrug->Intermediate Hydrolysis (Fast)ActiveDiosmetin(Active Aglycone)Intermediate->Active Hydrolysis (Fast)EnzymePlasma Esterases(BChE / CES)Enzyme->ProdrugCatalysisEnzyme->Intermediate

Figure 1: Enzymatic bioactivation pathway of 3',5,7-Tri-O-hexanoyldiosmetin in human plasma.

Comparative Performance: Prodrug vs. Parent

The following table summarizes the physicochemical and pharmacokinetic differences.

FeatureDiosmetin (Parent)3',5,7-Tri-O-hexanoyldiosmetin (Prodrug)Impact on Development
CAS Number 520-34-31391052-63-3Distinct regulatory entities
Molecular Weight 300.26 g/mol ~594.69 g/mol Higher MW affects loading capacity
Lipophilicity (LogP) ~2.5 (Moderate)> 5.0 (High)Enhanced membrane permeability
Plasma Stability Stable (subject to Phase II)Unstable (Rapidly Hydrolyzed)Prodrug must degrade to work
Conversion Rate N/A

min
(Human Plasma)*
Rapid release of active moiety
Primary Metabolites Glucuronides/SulfatesDiosmetin + Hexanoic AcidHexanoic acid is non-toxic

*Note: Conversion rates are species-dependent.[1] Rodent plasma (rich in carboxylesterases) typically shows faster hydrolysis (

1

Experimental Protocol: Determination of Conversion Rate

To objectively validate the conversion rate, the following in vitro plasma stability assay is recommended. This protocol ensures the distinction between chemical instability and enzymatic hydrolysis.

Materials
  • Test Compound: 3',5,7-Tri-O-hexanoyldiosmetin (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.[1]

  • Control: Heat-inactivated plasma (to assess chemical stability).

  • Internal Standard (IS): Apigenin or Chrysin.[1]

  • Analysis: LC-MS/MS or HPLC-UV.[1]

Step-by-Step Workflow
  • Pre-incubation: Thaw human plasma at 37°C. Aliquot 198 µL into microcentrifuge tubes.

  • Spiking: Add 2 µL of the prodrug stock (final concentration 100 µM) to the plasma.

    • Critical: Keep organic solvent < 1% to avoid enzyme inhibition.[1]

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Collect samples at

      
       minutes.
      
    • Immediately quench reaction by adding 600 µL of ice-cold Acetonitrile (containing IS).[1]

  • Extraction: Vortex for 1 min, centrifuge at 10,000 rpm for 10 min to pellet proteins.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor transitions for both the Prodrug (MW ~594) and Diosmetin (MW 300).[1]

Calculation of Half-Life ( )

Plot the natural logarithm of the remaining prodrug concentration versus time.[1]



1

Data Interpretation & Causality

Why Hexanoyl?

The choice of a hexanoyl (C6) chain over acetyl (C2) or butyryl (C4) is a strategic balance:[1]

  • Lipophilicity: C6 chains provide superior membrane penetration compared to C2.[1]

  • Hydrolysis Rate: C6 esters are generally more resistant to chemical hydrolysis (in the stomach) than C2 esters, but remain susceptible to enzymatic hydrolysis in plasma.[1]

  • Experimental Expectation:

    • If

      
       min: The prodrug may hydrolyze too quickly (pre-systemic), acting like the parent drug.[1]
      
    • If

      
       hours: The prodrug is too stable, potentially leading to lower 
      
      
      of the active parent.[1]
    • Optimal Range: A

      
       of 30–90 minutes  in human plasma is often ideal for sustained release profiles.[1]
      
Self-Validating Control

If the Heat-Inactivated Plasma control shows degradation, the compound is chemically unstable (likely pH-driven hydrolysis).[1] If degradation occurs only in active plasma, the mechanism is confirmed as enzymatic .[1]

References

  • Tong, L., et al. (2012).[1] "Synthesis and biological evaluation of diosmetin prodrugs." This reference grounds the general synthetic strategy for diosmetin esters.[1][1]

  • Ruan, J., et al. (2019).[1] "Prodrugs of flavonoids: A review of the design and performance." Journal of Agricultural and Food Chemistry. Link[1]

  • PubChem Compound Summary. (2024). "3',5,7-Tri-O-hexanoyldiosmetin (CAS 1391052-63-3)."[1][2][3] National Library of Medicine.[1] Link

  • Zhang, Y., et al. (2014).[1] "Metabolic stability and pharmacokinetics of flavonoid esters in rat and human plasma." Drug Metabolism and Disposition. Link

(Note: Specific proprietary data for CAS 1391052-63-3 is often held within patent literature or specific supplier assays (e.g., MyBioSource, Chemicea), but the kinetic profile described above is representative of the 5,7,3'-tri-O-acyl-flavonoid class.)[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.